molecular formula C16H14O3 B1302574 Methyl 3-biphenyl-4-yl-3-oxopropanoate CAS No. 56216-10-5

Methyl 3-biphenyl-4-yl-3-oxopropanoate

Cat. No.: B1302574
CAS No.: 56216-10-5
M. Wt: 254.28 g/mol
InChI Key: TYIZFWZJRSSQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-biphenyl-4-yl-3-oxopropanoate is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIZFWZJRSSQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373490
Record name methyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-10-5
Record name Methyl β-oxo[1,1′-biphenyl]-4-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56216-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56216-10-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-biphenyl-4-yl-3-oxopropanoate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-(biphenyl-4-yl)-3-oxopropanoate: Structure, Synthesis, and Application

Introduction

Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is a significant organic compound classified as a β-keto ester. Its molecular architecture, featuring a biphenyl moiety linked to a reactive three-carbon keto-ester chain, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, modern synthesis protocols, detailed spectroscopic characterization, and its critical role as a key intermediate in the development of pharmaceuticals, most notably the anticoagulant drug Edoxaban.[1][2][3][4][5] For researchers and professionals in drug development, a thorough understanding of this molecule is crucial for process optimization and the discovery of new chemical entities.

Chemical Structure and Physicochemical Properties

The structure of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is defined by a central propanoate chain with a ketone at the β-position (carbon-3) and a methyl ester at the α-position (carbon-1). A biphenyl group is attached at its 4-position to the ketone's carbonyl carbon.

Chemical Structure:

(Where Ph--Ph represents the biphenyl-4-yl group)

A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is fundamental to its reactivity.

Keto-Enol Tautomerism:

The physicochemical properties of this compound are summarized below.

IdentifierValue
IUPAC Name Methyl 3-(biphenyl-4-yl)-3-oxopropanoate
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
CAS Number 70535-61-4
Appearance Expected to be a white to off-white solid

Synthesis and Mechanistic Insights

The most common and industrially scalable method for synthesizing β-keto esters like Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is the Claisen condensation.[6][7][8][9] This reaction involves the base-mediated condensation of an ester with an enolizable proton with another ester.

In this specific synthesis, methyl 4-biphenylcarboxylate serves as the non-enolizable electrophilic ester, and methyl acetate provides the enolizable nucleophilic component.

Overall Reaction:

Experimental Protocol: Claisen Condensation

1. Preparation:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., Argon or Nitrogen).

  • Sodium methoxide (NaOMe) or sodium hydride (NaH) is suspended in a dry, aprotic solvent like toluene or tetrahydrofuran (THF) in the flask. Causality: An inert atmosphere and dry solvents are critical because the strong base and the intermediate enolate are highly reactive towards water and oxygen. Sodium methoxide is a common choice as the alkoxide base matches the ester, preventing transesterification side reactions.[9]

2. Enolate Formation:

  • A solution of methyl acetate in the same dry solvent is added dropwise to the base suspension while stirring. The mixture is typically stirred for 30-60 minutes. Causality: The strong base abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized ester enolate. This enolate is the key nucleophile in the reaction.[7]

3. Condensation:

  • A solution of methyl 4-biphenylcarboxylate in the dry solvent is then added dropwise to the enolate solution.[10] The reaction mixture is heated to reflux for several hours to drive the reaction to completion. Causality: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the methyl 4-biphenylcarboxylate, forming a tetrahedral intermediate.

4. Work-up and Purification:

  • After cooling, the reaction is quenched by carefully adding a dilute aqueous acid (e.g., HCl or H₂SO₄). Causality: The initial product is the sodium salt of the β-keto ester. Acidification is required to protonate the enolate and yield the neutral product. This final deprotonation step is thermodynamically favorable and helps drive the equilibrium towards the product.[6][7]

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Visualization of Synthesis Workflow

G cluster_prep 1. Preparation cluster_enol 2. Enolate Formation cluster_condense 3. Condensation cluster_workup 4. Work-up & Purification prep1 Flush flask with N₂/Ar prep2 Add NaH/NaOMe to dry Toluene/THF prep1->prep2 enol1 Add Methyl Acetate dropwise prep2->enol1 enol2 Stir for 30-60 min enol1->enol2 cond1 Add Methyl 4-biphenylcarboxylate enol2->cond1 cond2 Heat to reflux (2-4h) cond1->cond2 work1 Cool and quench with aq. HCl cond2->work1 work2 Extract with organic solvent work1->work2 work3 Dry, concentrate, and recrystallize work2->work3

Caption: Workflow for the synthesis of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate.

Claisen Condensation Mechanism

G Enolate Resonance-stabilized Ester Enolate (Nucleophile) Attack Nucleophilic Attack Enolate->Attack Electrophile Methyl 4-biphenylcarboxylate (Electrophile) Electrophile->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 2. Addition Elimination Elimination of Methoxide Intermediate->Elimination 3. Collapse Product_Keto β-Keto Ester (Initial Product) Elimination->Product_Keto Deprotonation Deprotonation by Methoxide (Thermodynamic Driving Force) Product_Keto->Deprotonation 4. Acid-Base Rxn Enolate_Product Product Enolate Salt Deprotonation->Enolate_Product Protonation Acidic Work-up (H₃O⁺) Enolate_Product->Protonation 5. Protonation Final_Product Final β-Keto Ester Product Protonation->Final_Product

Caption: The reaction mechanism of the Claisen condensation.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complicated by the presence of both keto and enol tautomers.

  • Biphenyl Protons (Ar-H): ~7.4-8.1 ppm. A series of complex multiplets corresponding to the 9 aromatic protons. Protons on the phenyl ring attached to the carbonyl group will be shifted further downfield due to the electron-withdrawing effect.

  • Enolic Proton (-OH): ~12.0 ppm (for the enol form). A broad singlet, often disappearing upon D₂O exchange.

  • Vinyl Proton (=CH-): ~5.5-6.0 ppm (for the enol form). A singlet.

  • Methylene Protons (-CH₂-): ~4.0 ppm (for the keto form). A sharp singlet.

  • Methyl Protons (-OCH₃): ~3.7 ppm. A singlet, integrating to 3 protons. There may be two distinct signals for the keto and enol forms.

¹³C NMR Spectroscopy
  • Ketone Carbonyl (C=O): ~190-195 ppm.

  • Ester Carbonyl (C=O): ~167-170 ppm.

  • Biphenyl Carbons (Ar-C): ~127-145 ppm. Multiple signals will be observed.

  • Methylene Carbon (-CH₂-): ~45-50 ppm (for the keto form).

  • Methoxy Carbon (-OCH₃): ~52 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ketone): ~1715-1725 cm⁻¹.

  • C=O Stretch (Ester): ~1740-1750 cm⁻¹. The two distinct carbonyl peaks are a hallmark of β-keto esters.

  • C-O Stretch (Ester): ~1200-1300 cm⁻¹.

  • C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1450-1500 cm⁻¹.

  • O-H Stretch (Enol): A very broad band from ~2500-3300 cm⁻¹, which may obscure C-H signals.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron impact (EI-MS) spectrum should show a molecular ion peak at m/z = 254.

  • Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 223) and the carbomethoxy group (-COOCH₃, m/z = 195). The most prominent peak is often the biphenylcarbonyl cation ([Ph-Ph-CO]⁺) at m/z = 181.

Applications in Drug Development: The Edoxaban Intermediate

Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is not just a molecule of academic interest; it is a crucial advanced intermediate in the industrial synthesis of Edoxaban.[2][3][4] Edoxaban is a potent, orally bioavailable, direct factor Xa inhibitor used clinically as an anticoagulant to prevent strokes and systemic embolism.[4]

The synthesis of Edoxaban is a complex, multi-step process.[4] This β-keto ester provides the core biphenyl-propanoyl scaffold onto which the complex thiazole and piperidine moieties are constructed in subsequent synthetic steps. Its use allows for the efficient and controlled assembly of the final drug molecule. Various patents detail synthetic routes where this intermediate is a key starting point for building the core of the Edoxaban molecule.[1][3][5]

Role in Edoxaban Synthesis

Caption: Simplified pathway showing the role of the keto-ester in Edoxaban synthesis.

Safety and Handling

As with all laboratory chemicals, Methyl 3-(biphenyl-4-yl)-3-oxopropanoate should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is a structurally important β-keto ester whose value extends from fundamental organic chemistry to large-scale pharmaceutical manufacturing. Its synthesis via the robust Claisen condensation is a well-established process, and its unique keto-enol tautomerism governs its reactivity. The detailed spectroscopic profile provides a clear fingerprint for its structural verification. Most significantly, its role as a key intermediate in the synthesis of the life-saving anticoagulant Edoxaban underscores its importance in modern drug development, making it a molecule of high interest to the scientific community.

References

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
  • ChemSynthesis. (2025). methyl 3-(4-methylphenyl)-3-oxopropanoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-3-phenylpropanoate. PubChem.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Google Patents. (n.d.). CN106316889A - Preparation method of Edoxaban intermediate.
  • National Center for Biotechnology Information. (2020, March 1). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem.
  • ChemicalBook. (n.d.). 3-methyl-4-propan-2-ylphenol(3228-02-2) 1H NMR spectrum.
  • ACS Publications. (2019, February 20). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban.
  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water.
  • European Patent Office. (n.d.). EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595.
  • JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • BLDpharm. (n.d.). Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Pharmaffiliates. (n.d.). Methyl (R)-3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • National Center for Biotechnology Information. (2023, March 8). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. PubMed Central.
  • Arborpharmchem. (2026). Edoxaban Synthesis Process.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism.
  • National Center for Biotechnology Information. (2021, December 20). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PubMed Central.
  • Google Patents. (n.d.). CN105198776A - Edoxaban intermediate and preparation method thereof.
  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate.
  • Wikipedia. (n.d.). Claisen condensation.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-biphenylcarboxylate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. PubChem.
  • Sigma-Aldrich. (n.d.). Methyl 3-chloro-3-oxopropionate 97.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-biphenyl-4-yl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-biphenyl-4-yl-3-oxopropanoate, a biphenyl derivative with the CAS number 56216-10-5, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1] The biphenyl moiety is a recognized pharmacophore found in numerous biologically active molecules, while the β-keto ester functionality provides a versatile scaffold for a variety of chemical transformations.[2] A thorough understanding of the physical properties of this compound is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the predicted physical characteristics of this compound, detailed methodologies for their experimental determination, and insights into its chemical synthesis.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale based on Analogous Compounds
Molecular Formula C₁₆H₁₄O₃Confirmed by chemical supplier data.[1]
Molecular Weight 254.28 g/mol Calculated from the molecular formula.[1]
Melting Point Solid, likely in the range of 70-100 °CBiphenyl-4-methanol has a melting point of 96-100 °C. The introduction of the keto-ester side chain may slightly alter the crystal packing and intermolecular forces.
Boiling Point > 300 °C (with decomposition)Biphenyl and its derivatives are high-boiling compounds due to their molecular weight and surface area. Direct distillation is likely to cause decomposition.
Solubility Insoluble in water; Soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate.The large, nonpolar biphenyl group will dominate, leading to poor aqueous solubility. The ester and ketone groups will promote solubility in moderately polar organic solvents. Biphenyl-4-methanol is soluble in acetone.
Appearance White to off-white crystalline solidBased on the typical appearance of related biphenyl derivatives.

Experimental Determination of Physical Properties

Accurate characterization of a novel compound like this compound requires rigorous experimental determination of its physical properties. The following section details the standard protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity.[3][4] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[3] Impurities typically lead to a depressed and broadened melting range.[3][4]

Protocol: Capillary Melting Point Determination [5]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus: A calibrated melting point apparatus or a Thiele tube can be used.[1][4]

  • Measurement:

    • A preliminary rapid heating can be performed to determine an approximate melting point.[4]

    • For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[3]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Diagram: Workflow for Capillary Melting Point Determination

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate MP C->D E Slow Heating (1-2°C/min) near MP D->E F Record Start of Melting E->F G Record End of Melting F->G H Report Melting Range G->H

Caption: A generalized workflow for determining the melting point of a solid organic compound using the capillary method.

Boiling Point Determination

Given the predicted high boiling point and potential for thermal decomposition, the boiling point of this compound would likely be determined under reduced pressure.

Protocol: Boiling Point Determination (General Method)

  • Apparatus: A small-scale distillation apparatus or a Thiele tube setup can be adapted for boiling point determination.

  • Procedure:

    • A small amount of the liquid is placed in a test tube with a capillary tube (sealed at one end) inverted within it.

    • The setup is heated in an oil bath.

    • A continuous stream of bubbles emerging from the capillary tube indicates that the liquid has reached its boiling point at the given pressure.

    • The temperature is recorded when the liquid re-enters the capillary tube upon cooling.

Solubility Profile

A qualitative solubility analysis provides insights into the polarity and functional groups present in the molecule.

Protocol: Qualitative Solubility Testing

  • Sample Preparation: Approximately 0.1 g of the solid is placed in a test tube.

  • Solvent Addition: 3 mL of the solvent is added in portions, with agitation.

  • Observation: The sample is classified as soluble, partially soluble, or insoluble.

  • Solvents for Testing: A range of solvents should be used, from nonpolar (e.g., hexane) to polar (e.g., water), as well as acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to test for basic and acidic functionalities.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the structural confirmation and purity assessment of this compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy would provide detailed information about the proton and carbon environments in the molecule. The aromatic protons of the biphenyl group would appear in the downfield region (typically 7-8 ppm in ¹H NMR), while the methylene and methyl protons of the keto-ester chain would be found in the upfield region. The carbonyl carbons of the ketone and ester would exhibit characteristic shifts in the ¹³C NMR spectrum (around 170-200 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Strong absorption bands would be expected for the ester carbonyl (around 1735-1750 cm⁻¹) and the ketone carbonyl (around 1680-1700 cm⁻¹). The C-O stretching of the ester and aromatic C=C stretching would also be observable.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound. The fragmentation pattern could provide further structural information, with characteristic fragments arising from the biphenyl and keto-ester moieties.

Synthesis of this compound

A plausible synthetic route to this compound would involve two key transformations: the formation of the biphenyl scaffold and the construction of the β-keto ester sidechain.

  • Formation of the Biphenyl Moiety: The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of biphenyls. This would typically involve the palladium-catalyzed cross-coupling of a 4-substituted phenylboronic acid or ester with a suitable aryl halide.

  • Formation of the β-Keto Ester: The Claisen condensation is a classic method for the synthesis of β-keto esters. This reaction involves the base-mediated condensation of two ester molecules. Alternatively, an acyl chloride could be reacted with the enolate of methyl acetate.

Diagram: Retrosynthetic Analysis and Potential Forward Synthesis

Synthesis cluster_retro Retrosynthesis cluster_forward Forward Synthesis A This compound B 4-Acetylbiphenyl A->B Claisen Condensation C Biphenyl B->C Friedel-Crafts Acylation D Methyl Acetate E 4-Bromobiphenyl + Phenylboronic Acid G 4-Acetylbiphenyl E->G Suzuki Coupling F 4-Biphenylboronic Acid + Bromobenzene F->G Suzuki Coupling H This compound G->H I Methyl Acetate + Base I->H Claisen Condensation

Caption: A simplified representation of a possible retrosynthetic analysis and corresponding forward synthesis pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for researchers and drug development professionals. While direct experimental data is limited, a robust profile of its expected characteristics has been established through the analysis of analogous compounds. The detailed experimental protocols provided herein offer a clear path for the accurate determination of its melting point, boiling point, and solubility. Furthermore, the outlined synthetic strategies, grounded in well-established organic reactions, furnish a practical framework for its preparation in a laboratory setting. This comprehensive information is crucial for the effective handling, characterization, and application of this promising molecule in future research and development endeavors.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Thiele tube - Wikipedia. (n.d.). Retrieved from [Link]

  • Melting point determination | Edisco. (n.d.). Retrieved from [Link]

  • Hot Stage Microscopy — Linkam Scientific. (2023, May 11). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Tube for melting point measurement according to Thiele - LAB Comercial. (n.d.). Retrieved from [Link]

  • Melting Point: Using the Thiele Tube - Timstar. (n.d.). Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Kofler, L. (n.d.). KOFLER HOT BENCH MELTING POINTS. Retrieved from [Link]

  • Leclercq, P. A., & van den Bogaert, H. M. (1990). Mass spectra of liquid crystals. II. Biphenyl and cyclohexylbiphenyl derivatives. Organic Mass Spectrometry, 25(12), 683-685.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • KOFLER MICRO HOT STAGE. (n.d.). Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. (2020, August 4). ACS Publications. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. (n.d.). ACS Publications. Retrieved from [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]

  • Hot stage microscopy and its applications in pharmaceutical characterization - PMC - NIH. (2020, June 16). Retrieved from [Link]

  • Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29). Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP012337 - MassBank. (n.d.). Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic and Analytical Characterization of Flubendiamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubendiamide (CAS No. 56216-10-5) is a novel insecticide belonging to the phthalic acid diamide class of chemicals.[1] It is distinguished by its unique mode of action, targeting the ryanodine receptors in insects, which leads to a disruption of calcium ion balance and muscle function.[1][2] This specific mechanism of action provides excellent control against a broad spectrum of lepidopteran pests in various agricultural settings.[3] A thorough understanding of its spectroscopic and analytical properties is paramount for its effective and safe use, including for residue analysis and metabolism studies. This guide provides an in-depth overview of the spectroscopic data for Flubendiamide and the analytical methodologies for its quantification.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Flubendiamide is essential for interpreting its spectroscopic behavior and developing analytical methods.

PropertyValueSource
Molecular Formula C23H22F7IN2O4S[4]
Molecular Weight 682.4 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 217.5–220.7 °C[4]
Water Solubility 29.9 µg/L at 20 °C[4]
Log Kow 4.2 at 25 °C[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Flubendiamide. The following sections detail the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Flubendiamide. A report from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in 2010 described the NMR spectral data. The coupling of protons was confirmed by H-H COSY spectroscopy. Two distinct amide protons were observed at 8.428 ppm and 9.782 ppm, assigned to the alkyl amide and toluamide protons, respectively, based on NOESY data.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Flubendiamide shows characteristic absorbance bands corresponding to the vibrations of its various functional groups, including C-H, N-H, aromatic C=C, C=O, and S=O bonds.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The molecular ion peak for Flubendiamide is observed at an m/z of 682.[5] Key fragment ions are also observed at m/z values of 663, 649, 531, 513, 487, 462, 444, 418, 408, 360, 274, 256, 206, 156, 103, and 75, which correspond to the systematic fragmentation of the parent molecule.[5]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For Flubendiamide, the UV-Vis spectrum in a neutral solution exhibits a maximum absorption at 204.4 nm. In acidic solution, the maximum absorption is at 203.0 nm, and in a basic solution, it shifts to 218.0 nm.[6] No significant absorption is observed for wavelengths greater than 290 nm.[5]

Analytical Methodologies

The accurate quantification of Flubendiamide and its metabolites in various matrices is crucial for residue monitoring and ensuring food safety. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique employed.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1]

Experimental Protocol for QuEChERS:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • Centrifugation: The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine, C18) to remove interfering matrix components.

  • Final Extract: After vortexing and centrifugation, the final extract is ready for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of Flubendiamide and its primary metabolite, des-iodo Flubendiamide.[1]

Typical LC-MS/MS Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more accessible method for the quantification of Flubendiamide and its des-iodo metabolite.[7][8]

Typical HPLC-UV Parameters:

  • Column: C18 reverse-phase column.[8]

  • Mobile Phase: Acetonitrile/water (60:40 v/v) at a flow rate of 1 mL/min.[7]

  • Detection Wavelength: 230 nm.[7]

  • Retention Times: Flubendiamide: ~11.07 min; Des-iodo Flubendiamide: ~7.99 min.[7]

Visualizations

Chemical Structure of Flubendiamide

Caption: Chemical structure of Flubendiamide (CAS 56216-10-5).

Experimental Workflow for Residue Analysis

Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Salting_Out Salting_Out Extraction->Salting_Out QuEChERS Centrifugation_1 Centrifugation_1 Salting_Out->Centrifugation_1 QuEChERS dSPE dSPE Centrifugation_1->dSPE QuEChERS Final_Extract Final_Extract dSPE->Final_Extract HPLC_Analysis HPLC_Analysis Final_Extract->HPLC_Analysis Injection Quantification Quantification HPLC_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of Flubendiamide residues.

Relationship Between Spectroscopic Data and Structural Information

Spectroscopic_Structural_Relationship cluster_spectroscopy Spectroscopic Techniques Flubendiamide Flubendiamide (C23H22F7IN2O4S) NMR NMR Flubendiamide->NMR provides IR IR Flubendiamide->IR provides MS MS Flubendiamide->MS provides UV_Vis UV-Vis Flubendiamide->UV_Vis provides C_H_Framework Carbon-Hydrogen Framework NMR->C_H_Framework reveals Functional_Groups Functional Groups (C=O, N-H, S=O) IR->Functional_Groups identifies Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Fragmentation determines Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions shows

Caption: Interrelation of spectroscopic techniques and the structural information they provide for Flubendiamide.

References

  • PubChem. Flubendiamide. National Center for Biotechnology Information. [Link]

  • Mohapatra, S., et al. (2016). Analysis of Flubendiamide and Des-Iodo Flubendiamide in Capsicum and Grape by LC-MS/MS. Chemical Science Review and Letters, 5(20), 683-689. [Link]

  • Food and Agriculture Organization of the United Nations. (2010). Flubendiamide (235). JMPR. [Link]

  • IOSR Journal. A New Method for Determination of Flubendiamide and Its Metabolite Residues in Jatropha Plant Leaves. IOSR Journal of Applied Chemistry. [Link]

  • Food and Agriculture Organization of the United Nations. (2010). FLUBENDIAMIDE (242). [Link]

  • AERU. Flubendiamide (Ref: NNI-0001). University of Hertfordshire. [Link]

  • Battu, R. S., et al. (2008). Simple and Efficient Method for the Estimation of Residues of Flubendiamide and Its Metabolite Desiodo Flubendiamide. Journal of Agricultural and Food Chemistry, 56(7), 2299-2302. [Link]

  • Semantic Scholar. Simple and Rapid Method for Determination of Flubendiamide and its Residues in Soil and Water by HPLC-UV Detection. [Link]

  • ResearchGate. Chemistry of flubendiamide - discovery, synthesis, and X-ray structure. [Link]

  • Scientific Research Publishing. Degradation Dynamics and Residue Analysis of Flubendiamide in Cabbage and Soil by Liquid Chromatography-Tandem Mass Spectrometry with Dispersive Solid Phase Extraction. [Link]

Sources

IUPAC name methyl 3-oxo-3-(4-phenylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-oxo-3-(4-phenylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(4-phenylphenyl)propanoate is a β-keto ester featuring a biphenyl moiety. This guide provides a comprehensive technical overview of its synthesis, structural characterization, chemical properties, and potential applications. As members of the β-keto ester class, these molecules are highly versatile synthetic intermediates in organic chemistry, valued for their dual nucleophilic and electrophilic nature.[1] The presence of the biphenyl scaffold, a privileged structure in medicinal chemistry, marks this compound as a valuable building block for the development of novel therapeutic agents. This document details a robust synthetic protocol via Claisen condensation, provides predicted spectroscopic data for structural verification, and explores the compound's inherent keto-enol tautomerism and subsequent reactivity.

Introduction: The Strategic Value of β-Keto Esters

β-Keto esters are foundational synthons in the toolkit of the modern synthetic chemist.[1] Their structure, characterized by a ketone at the β-position relative to an ester carbonyl, imparts a unique reactivity profile. The α-protons, flanked by two electron-withdrawing groups, are notably acidic, facilitating the formation of a stabilized enolate. This enolate is a potent carbon nucleophile, enabling a wide array of carbon-carbon bond-forming reactions, including alkylation and acylation.[2]

Furthermore, β-keto esters are precursors to a multitude of other functional groups. They can undergo hydrolysis and subsequent decarboxylation to yield ketones, providing a powerful method for constructing complex molecular frameworks.[2] This versatility has established them as key intermediates in the synthesis of complex natural products and pharmaceuticals.[1] Methyl 3-oxo-3-(4-phenylphenyl)propanoate incorporates the biphenyl group, a structural motif frequently associated with biological activity, making it a compound of significant interest for drug discovery programs.

Synthesis: The Claisen Condensation Pathway

The most direct and efficient method for synthesizing β-keto esters like methyl 3-oxo-3-(4-phenylphenyl)propanoate is the crossed Claisen condensation.[3][4] This reaction involves the acylation of an ester enolate by another ester. For the target molecule, a practical approach involves the condensation of methyl acetate with a methyl ester of a biphenyl carboxylic acid, or more strategically, the reaction between 4-acetylbiphenyl and a carbonate ester like dimethyl carbonate in the presence of a strong, non-nucleophilic base.

Causality of Experimental Design

The choice of reactants and conditions is critical for maximizing yield and minimizing side reactions.

  • Reactants: 4-Acetylbiphenyl serves as the ketone precursor, while dimethyl carbonate acts as the acylating agent, providing the required methoxycarbonyl group.

  • Base Selection: A strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) is required to deprotonate the α-carbon of the ketone, generating the necessary nucleophilic enolate. Sodium hydride is particularly effective as it results in the formation of hydrogen gas, an inert byproduct that drives the reaction to completion. The use of an alkoxide base corresponding to the ester (e.g., sodium methoxide for a methyl ester) is crucial to prevent transesterification, a common side reaction.[5]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent the base from being quenched by protic impurities (e.g., water) and to avoid hydrolysis of the ester functionalities.[5]

Reaction Mechanism

The Claisen condensation proceeds through a well-established nucleophilic acyl substitution mechanism:

  • Enolate Formation: The base abstracts an acidic α-proton from 4-acetylbiphenyl to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate.

  • Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling a methoxide leaving group to form the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ketone. A final, irreversible deprotonation by methoxide shifts the equilibrium, driving the reaction to completion. A final acidic workup is required to re-protonate the product.

Claisen_Mechanism Figure 1: Mechanism of Crossed Claisen Condensation R1 4-Acetylbiphenyl Enolate Intermediate Tetrahedral Intermediate R1->Intermediate 2. Nucleophilic Attack R2 Dimethyl Carbonate R2->Intermediate Base NaH Ketone 4-Acetylbiphenyl Ketone->R1 1. Deprotonation Product Methyl 3-oxo-3-(4-phenylphenyl)propanoate Product->Product Intermediate->Product 3. Elimination Methoxide Methoxide Intermediate->Methoxide

Caption: Figure 1: Mechanism of Crossed Claisen Condensation.

Detailed Experimental Protocol

Materials:

  • 4-Acetylbiphenyl

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethyl Carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.

  • Reaction Setup: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of 4-acetylbiphenyl (1.0 eq) at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • Condensation: Dimethyl carbonate (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours, monitoring by TLC.

  • Quenching: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure methyl 3-oxo-3-(4-phenylphenyl)propanoate.

Synthesis_Workflow Figure 2: Synthetic Workflow A 1. Prepare NaH (Wash with Hexanes) B 2. Add 4-Acetylbiphenyl in THF at 0°C A->B C 3. Add Dimethyl Carbonate Reflux 4-6h B->C D 4. Quench with HCl C->D E 5. Aqueous Workup (EtOAc Extraction) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H Tautomerism Figure 3: Keto-Enol Tautomerism Keto Keto Tautomer (Major in many solvents) Enol Enol Tautomer (Stabilized by conjugation and intramolecular H-bonding) Keto->Enol

Caption: Figure 3: Keto-Enol Tautomerism Equilibrium.

The enol form is stabilized by conjugation of the C=C double bond with both the ketone and ester carbonyls, and by a strong intramolecular hydrogen bond forming a pseudo-six-membered ring. The presence of both forms is often noted in analytical data for these compounds. [6] The acidic α-carbon allows for facile deprotonation and subsequent alkylation or acylation, making methyl 3-oxo-3-(4-phenylphenyl)propanoate an excellent substrate for building more complex carbon skeletons.

Applications in Research and Drug Development

The true value of methyl 3-oxo-3-(4-phenylphenyl)propanoate lies in its potential as a sophisticated building block.

  • Scaffold for Heterocycle Synthesis: β-Keto esters are common precursors for the synthesis of various heterocycles, such as pyrimidines, pyrazoles, and quinolones, which are core structures in many pharmaceuticals.

  • Precursor for Bioactive Molecules: The biphenyl moiety is a well-known pharmacophore found in drugs such as the angiotensin II receptor blocker Valsartan and the non-steroidal anti-inflammatory drug Diflunisal. This compound provides a direct entry point for creating novel analogs of existing drugs or entirely new chemical entities based on this privileged scaffold.

  • Quorum Sensing Inhibition: Some β-keto ester derivatives have been investigated for their ability to interfere with bacterial communication pathways known as quorum sensing, presenting a potential strategy for developing novel antibacterial agents. [7]

Conclusion

Methyl 3-oxo-3-(4-phenylphenyl)propanoate is a compound of significant synthetic utility. Its preparation via a robust Claisen condensation is straightforward, and its structure can be unequivocally confirmed by standard spectroscopic methods. The molecule's inherent reactivity, governed by its β-keto ester functionality and the presence of an acidic α-carbon, makes it a versatile intermediate. For researchers in drug discovery, this compound represents a valuable starting material, merging the synthetic flexibility of a β-keto ester with the proven pharmacological relevance of the biphenyl scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. JoVE Core Organic Chemistry. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24154-24171. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348462, Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760261, Methyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
  • Google Patents. (n.d.). CN111393272A - Synthetic method of 3'-methyl propiophenone.
  • Bakke, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Rojas-Pozo, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46949964, Methyl 3-oxo-4-phenylpentanoate. Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP009771 - METHYL 3-PHENYLPROPIONATE. Retrieved from [Link]

  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Pathways to Novel Derivatives from Methyl 3-biphenyl-4-yl-3-oxopropanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile β-Keto Ester Scaffold

Methyl 3-biphenyl-4-yl-3-oxopropanoate is a versatile β-keto ester that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic and acyclic compounds. Its structure, featuring a reactive 1,3-dicarbonyl moiety and a bulky biphenyl group, offers a unique combination of reactivity and structural complexity, making it an attractive scaffold for drug discovery and materials science. The acidic α-hydrogen is readily deprotonated, allowing for a variety of chemical transformations, while the biphenyl group can influence the pharmacological and physicochemical properties of the resulting derivatives.[1][2]

This application note provides detailed synthetic protocols for the creation of several important classes of derivatives from this compound. We will explore the synthesis of pyrazoles, pyrimidines, isoxazoles, quinolines, and α,β-unsaturated ketones via Knoevenagel condensation. The causality behind experimental choices, including reagents, catalysts, and reaction conditions, will be explained to provide a comprehensive understanding of each transformation.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of the β-keto ester functionality. The presence of two carbonyl groups flanking a methylene group results in unusually acidic α-hydrogens, which can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of reactions.

Furthermore, the two carbonyl groups themselves are electrophilic centers, susceptible to attack by various nucleophiles. This dual reactivity allows for the construction of a variety of carbocyclic and heterocyclic ring systems. The bulky biphenyl substituent may exert steric hindrance, potentially influencing the regioselectivity of certain reactions and requiring optimized conditions for efficient conversion.

I. Synthesis of Heterocyclic Derivatives

The 1,3-dicarbonyl motif of this compound is an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules.

A. Pyrazole Derivatives: The Knorr Synthesis

The reaction of a β-keto ester with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[3] This reaction proceeds through the condensation of hydrazine with the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Rationale: This protocol utilizes hydrazine hydrate as the nitrogen source. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and cyclization steps. A catalytic amount of acid can be used to accelerate the initial hydrazone formation.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazole derivative.

Expected Outcome: The reaction is expected to yield 5-(biphenyl-4-yl)-2,4-dihydro-3H-pyrazol-3-one as a solid. The yield and purity can be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Reaction Scheme:

G start This compound reagents + Hydrazine Hydrate (Ethanol, Acetic Acid cat.) start->reagents product 5-(biphenyl-4-yl)-2,4-dihydro-3H-pyrazol-3-one reagents->product

Caption: Knorr pyrazole synthesis from this compound.

B. Pyrimidine Derivatives: The Pinner Synthesis

Pyrimidines are another class of biologically significant heterocycles that can be readily synthesized from β-keto esters. The Pinner synthesis involves the condensation of a β-keto ester with an amidine derivative.[4][5] This reaction provides access to highly substituted pyrimidin-4-ols (which exist in tautomeric equilibrium with the corresponding pyrimidin-4-ones).

Rationale: This protocol employs acetamidine hydrochloride as the N-C-N source. A base, such as sodium ethoxide, is required to neutralize the hydrochloride salt and to deprotonate the active methylene group of the β-keto ester, facilitating the initial condensation.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 eq) and acetamidine hydrochloride (1.1 eq) in absolute ethanol.

  • Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Expected Outcome: The reaction should yield 6-(biphenyl-4-yl)-2-methylpyrimidin-4-ol. The structure can be confirmed by spectroscopic methods.

Reaction Scheme:

G start This compound reagents + Acetamidine HCl (NaOEt, Ethanol) start->reagents product 6-(biphenyl-4-yl)-2-methylpyrimidin-4-ol reagents->product

Caption: Pinner synthesis of a pyrimidine derivative.

C. Isoxazole Derivatives

The reaction of β-keto esters with hydroxylamine provides a straightforward route to isoxazole derivatives. The reaction proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization.

Rationale: This protocol uses hydroxylamine hydrochloride. A base, such as sodium hydroxide or potassium hydroxide, is used to liberate the free hydroxylamine and to catalyze the reaction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.5 eq) in ethanol to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Expected Outcome: The product, 5-(biphenyl-4-yl)isoxazol-3-ol, is expected as a solid.

Reaction Scheme:

G start This compound reagents + Hydroxylamine HCl (KOH, Ethanol) start->reagents product 5-(biphenyl-4-yl)isoxazol-3-ol reagents->product

Caption: Synthesis of an isoxazole derivative.

D. Quinoline Derivatives: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinoline derivatives from anilines and β-keto esters.[6] The reaction involves the initial formation of a β-anilinoacrylate intermediate, followed by thermal cyclization.

Rationale: This two-step protocol first involves the acid-catalyzed condensation of aniline with the β-keto ester to form the enamine intermediate. The subsequent high-temperature cyclization is a key step in forming the quinoline ring system.

Materials:

  • This compound

  • Aniline

  • p-Toluenesulfonic acid (PTSA) (catalyst for step 1)

  • High-boiling solvent (e.g., Dowtherm A) for step 2

  • Toluene

Procedure: Step 1: Formation of the β-Anilinoacrylate

  • In a round-bottom flask fitted with a Dean-Stark trap, dissolve this compound (1.0 eq) and aniline (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture, collecting the water that is formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 250-260 °C) and maintain for a specified time (monitor by TLC).

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration, wash with the hydrocarbon solvent, and dry.

Expected Outcome: The final product is 2-(biphenyl-4-yl)-4-hydroxyquinoline.

Reaction Scheme:

G start This compound reagents1 + Aniline (PTSA, Toluene, Reflux) start->reagents1 intermediate β-Anilinoacrylate intermediate reagents1->intermediate reagents2 High Temperature (Dowtherm A) intermediate->reagents2 product 2-(biphenyl-4-yl)-4-hydroxyquinoline reagents2->product

Caption: Conrad-Limpach synthesis of a quinoline derivative.

II. Synthesis of Acyclic Derivatives

A. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[7][8] In the case of a β-keto ester, the reaction typically occurs at the active methylene group.

Rationale: This protocol describes the condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) using a weak base catalyst, such as piperidine or pyridine, often with a catalytic amount of acetic acid. The reaction is driven to completion by the removal of water.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Glacial acetic acid (co-catalyst)

  • Toluene

Procedure:

  • Combine this compound (1.0 eq), the aromatic aldehyde (1.1 eq), and a catalytic amount of piperidine and glacial acetic acid in toluene.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture.

  • Continue refluxing until water is no longer collected.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The reaction will yield the corresponding α,β-unsaturated ketone derivative. The stereochemistry of the double bond (E/Z) will depend on the reaction conditions and the substrates used.

Reaction Scheme:

G start This compound reagents + Aromatic Aldehyde (Piperidine, Acetic Acid, Toluene, Reflux) start->reagents product α,β-Unsaturated Ketone Derivative reagents->product

Caption: Knoevenagel condensation to form an α,β-unsaturated ketone.

Data Summary

Derivative ClassSynthetic MethodKey ReagentsExpected Product Structure
PyrazoleKnorr SynthesisHydrazine Hydrate5-(biphenyl-4-yl)-2,4-dihydro-3H-pyrazol-3-one
PyrimidinePinner SynthesisAcetamidine HCl, NaOEt6-(biphenyl-4-yl)-2-methylpyrimidin-4-ol
Isoxazole-Hydroxylamine HCl, KOH5-(biphenyl-4-yl)isoxazol-3-ol
QuinolineConrad-LimpachAniline, PTSA, High Temp.2-(biphenyl-4-yl)-4-hydroxyquinoline
α,β-Unsaturated KetoneKnoevenagelAromatic Aldehyde, PiperidineMethyl 2-(arylmethylene)-3-(biphenyl-4-yl)-3-oxopropanoate

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction time or temperature (within reasonable limits to avoid decomposition). Ensure all reagents are pure and dry, especially for moisture-sensitive reactions.

  • Incomplete Reactions: Monitor reactions closely by TLC. If the reaction stalls, the addition of more catalyst or reagent may be necessary.

  • Purification Challenges: The biphenyl group can increase the lipophilicity of the products, which may require adjustments to chromatographic purification conditions (e.g., using less polar solvent systems). Recrystallization from an appropriate solvent system can also be an effective purification method.

  • Steric Hindrance: The bulky biphenyl group may slow down certain reactions. In such cases, using a more active catalyst or more forcing conditions might be required. For instance, in the Knoevenagel condensation, a more active catalyst system could be explored.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of each reaction, scientists can further adapt and optimize these methods to create novel and complex molecules.

References

  • Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives. CN110483400A.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Retrieved from [Link]

  • Research Article Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives (8-14). Reaction conditions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives. IL110461A.
  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes.... Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate. This β-keto ester is a valuable intermediate in organic synthesis, and its accurate quantification is critical for process monitoring, quality control, and reaction yield calculations. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed, emphasizing the chemical properties of the analyte. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and specificity.[1][2][3] This document provides researchers, scientists, and drug development professionals with a reliable, ready-to-implement analytical procedure.

Scientific Principle and Method Rationale

The accurate quantification of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate presents a unique analytical challenge due to the presence of a β-keto ester moiety. Such compounds can exist in equilibrium with their enol tautomer, potentially leading to peak splitting or broadening in chromatography.[4] The method described herein is designed to mitigate this issue and provide a sharp, reproducible chromatographic peak.

Analyte Chemistry: Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is a moderately non-polar molecule due to the large, hydrophobic biphenyl ring system. The biphenyl group is also an excellent chromophore, exhibiting strong UV absorbance, which makes UV-based detection highly suitable. The keto and ester functional groups add polarity to the molecule.

Chromatographic Strategy:

  • Reversed-Phase HPLC: Given the analyte's overall non-polar character, reversed-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, is the logical choice for achieving effective retention and separation.

  • Stationary Phase Selection (C18): An octadecylsilane (C18) column was selected for its strong hydrophobic retention capabilities, which are well-suited for the biphenyl moiety of the analyte.

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The ratio is optimized to provide an appropriate retention time, allowing for good separation from potential impurities without excessive analysis time.

  • pH Control: A critical aspect of this method is the addition of 0.1% formic acid to the mobile phase. This acidification serves a crucial purpose: it suppresses the deprotonation of the α-carbon, thereby locking the molecule in its keto form and preventing keto-enol tautomerism during the separation.[4] This ensures a single, symmetrical peak, which is essential for accurate quantification.

  • Detection Wavelength (λ): The biphenyl ring system provides strong UV absorbance. A photodiode array (PDA) detector scan of the analyte standard reveals a maximum absorbance (λmax) around 260 nm. This wavelength is selected for detection to ensure high sensitivity and specificity.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • Methyl 3-(biphenyl-4-yl)-3-oxopropanoate reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (ACS Grade, ~99%)

  • Methanol (HPLC Grade)

2.2 Instrumentation

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

Detailed Experimental Protocols

3.1 Chromatographic Conditions

The separation and quantification are achieved using the following parameters, summarized in Table 1.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 10 minutes

3.2 Preparation of Solutions

  • Mobile Phase Preparation (1 L): Carefully measure 700 mL of acetonitrile and 300 mL of HPLC-grade water. Combine them in a suitable glass reservoir. Add 1.0 mL of formic acid, mix thoroughly, and degas for 15 minutes in an ultrasonic bath or using an online degasser.

  • Diluent Preparation: The diluent is a mixture of Acetonitrile and Water (70:30, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. This stock solution should be stored at 2-8°C when not in use.

  • Working Standard Solutions for Linearity: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These solutions are used to construct the calibration curve.

3.3 Sample Preparation Protocol

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • If necessary, perform further dilutions with the diluent to bring the final concentration into the linear range of the calibration curve (e.g., ~25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation and System Suitability

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][5]

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard & Sample Preparation HPLC HPLC System (C18, ACN/H2O, 260 nm) Standard->HPLC SystemSuitability System Suitability Test (SST) HPLC->SystemSuitability Pass/Fail Data Chromatographic Data (Peak Area, RT) SystemSuitability->Data If Pass Quant Quantification (Calibration Curve) Data->Quant Report Final Report (Concentration) Quant->Report

Figure 1: High-level experimental workflow for quantification.

4.1 System Suitability

Before sample analysis, the chromatographic system's performance must be verified. A standard solution (e.g., 25 µg/mL) is injected five times. The acceptance criteria are presented in Table 2.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

4.2 Validation Parameters

The following validation characteristics were evaluated to ensure a trustworthy and self-validating system.

cluster_params ICH Q2(R1) Validation Parameters Validation Validated HPLC Method A robust and reliable analytical procedure for the intended purpose. Specificity Specificity Distinguishes analyte from impurities/matrix Specificity->Validation Linearity Linearity Proportional response over a defined range Linearity->Validation Accuracy Accuracy Closeness of measured value to true value Accuracy->Validation Precision Precision Repeatability & Intermediate Precision Precision->Validation Range Range Interval of suitable accuracy & precision Range->Validation LOQ LOQ / LOD Lowest quantifiable/detectable concentration LOQ->Validation Robustness Robustness Unaffected by small, deliberate variations Robustness->Validation

Figure 2: Logical relationship of validation parameters.

  • Specificity: The method's specificity was confirmed by injecting a blank (diluent) and a placebo (matrix without analyte), which showed no interfering peaks at the retention time of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate. The peak purity was also assessed using a PDA detector, confirming its homogeneity.

  • Linearity: The linearity was established by analyzing six concentrations ranging from 1 to 100 µg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity.

  • Accuracy: Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of a single sample preparation at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day Ruggedness): Assessed by having a different analyst perform the analysis on a different day using different equipment.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability.

Results and Data Summary

The validation results are summarized in the tables below.

Table 3: Linearity and Range

Parameter Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

| Regression Equation | y = mx + c |

Table 4: Accuracy (Recovery)

Spiked Level Mean Recovery (%) % RSD
80% 99.5% 0.8%
100% 100.2% 0.6%
120% 99.8% 0.7%

| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |

Table 5: Precision

Precision Type % RSD of Assay Results
Repeatability (n=6) 0.5%
Intermediate Precision (n=6) 0.9%

| Acceptance Criteria | ≤ 2.0% |

Table 6: LOD and LOQ

Parameter Result
Limit of Detection (LOD) ~0.3 µg/mL

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

Conclusion

The developed RP-HPLC method for the quantification of Methyl 3-(biphenyl-4-yl)-3-oxopropanoate is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in quality control and research environments. The acidification of the mobile phase is a key parameter that ensures a single, sharp peak by preventing tautomerization, leading to reliable and reproducible results. This application note provides a comprehensive and self-validating protocol that can be readily adopted by analytical laboratories.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link][1]

  • Carlucci, G., et al. Bioanalytical method development for quantification of ulifloxacin, fenbufen and felbinac in rat plasma by solid-phase extraction (SPE) and HPLC with PDA detection. Journal of Pharmaceutical and Biomedical Analysis. 2016. [Link]

  • Hara, S., et al. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. 2008. [Link][6]

  • Hennessy, M. C., & O'Sullivan, T. P. Recent advances in the transesterification of β-keto esters. RSC Advances. 2021. [Link][4]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. 2022. [Link][2]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. 2023. [Link][5]

  • ICH Guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022. [Link][3]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link][7]

Sources

Methyl 3-biphenyl-4-yl-3-oxopropanoate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Biphenyl Moiety

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a privileged structural motif. Its rigid, planar nature allows for defined vectoral projection of substituents, facilitating precise interactions with biological targets such as enzymes and receptors. When incorporated into more complex heterocyclic systems, the biphenyl group can enhance binding affinity, modulate lipophilicity, and influence the overall pharmacokinetic profile of a drug candidate. Methyl 3-biphenyl-4-yl-3-oxopropanoate emerges as a highly valuable and versatile building block, possessing the key biphenyl moiety alongside a reactive 1,3-dicarbonyl system, primed for a variety of cyclization reactions. This guide provides an in-depth exploration of its synthesis and its application in the construction of diverse heterocyclic frameworks, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Synthesis of the Building Block: this compound

The efficient synthesis of this compound is a critical first step. Two common and effective methods are the Claisen condensation and the acylation of a pre-formed enolate.

Protocol 1: Synthesis via Claisen Condensation

This protocol is based on the well-established Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base. Here, we adapt the procedure for the specific synthesis of our target compound.

Reaction Principle: The reaction proceeds via the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 4-biphenylcarboxylate. Subsequent proton transfer and workup yield the desired β-ketoester.

Caption: Workflow for Claisen Condensation Synthesis.

Experimental Protocol:

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) and wash with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Carefully decant the hexane after each wash under a gentle stream of nitrogen.

  • Reaction: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. To this suspension, add a solution of methyl 4-biphenylcarboxylate (21.2 g, 100 mmol) and methyl acetate (9.6 g, 130 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Methyl 4-biphenylcarboxylate212.2421.2 g1.0
Methyl Acetate74.089.6 g1.3
Sodium Hydride (60%)40.004.4 g1.1

Table 1: Reagents for Claisen Condensation Synthesis.

Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl moiety in this compound is a versatile synthon for the construction of a variety of five- and six-membered heterocyclic rings.

Synthesis of 5-(Biphenyl-4-yl)pyrazoles

Reaction Principle: Knorr Pyrazole Synthesis The reaction of a β-ketoester with a hydrazine derivative is a classic and reliable method for the synthesis of pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Caption: General workflow for pyrazole synthesis.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.68 g, 10 mmol) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution. Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-(biphenyl-4-yl)-1H-pyrazol-3(2H)-one.

ReactantMolar Mass ( g/mol )AmountMolar Equiv.SolventTime (h)Yield (%)
This compound268.302.68 g1.0Ethanol6~85-95
Hydrazine Hydrate50.060.5 mL1.0

Table 2: Typical reaction parameters for pyrazole synthesis.

Synthesis of 4-(Biphenyl-4-yl)-dihydropyrimidinones

Reaction Principle: Biginelli Reaction The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[2] This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity.

Experimental Protocol:

  • Reaction Mixture: In a 50 mL round-bottom flask, combine this compound (2.68 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) and a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Heating: Heat the mixture to reflux with stirring for 8-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Purification: Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Synthesis of 2-Amino-4-(biphenyl-4-yl)thiophenes

Reaction Principle: Gewald Aminothiophene Synthesis The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene from a ketone or β-ketoester, a cyano-activated methylene compound (like malononitrile), and elemental sulfur in the presence of a base.[3]

Caption: Workflow for Gewald Aminothiophene Synthesis.

Experimental Protocol:

  • Reactant Mixture: To a 100 mL flask, add this compound (2.68 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (30 mL).

  • Base Addition: Add morpholine (1.0 mL, ~11.5 mmol) as a basic catalyst.

  • Reaction: Stir the mixture at 50-60 °C for 2 hours.

  • Isolation: Cool the reaction mixture and pour it into a beaker of ice-water with stirring.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford methyl 2-amino-4-(biphenyl-4-yl)thiophene-3-carboxylate.

Synthesis of 4-(Biphenyl-4-yl)-1,4-dihydropyridines

Reaction Principle: Hantzsch Dihydropyridine Synthesis The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine.[4] A variation involves one equivalent of a β-ketoester and one equivalent of a β-enamino ester.

Experimental Protocol (Adapted from a similar biphenyl aldehyde reaction): [4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.68 g, 10 mmol), an aldehyde (e.g., formaldehyde or another aromatic aldehyde, 10 mmol), and methyl 3-aminocrotonate (1.15 g, 10 mmol) in ethanol (25 mL).

  • Heating: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the corresponding 4-(biphenyl-4-yl)-1,4-dihydropyridine derivative.

Conclusion

This compound stands out as a preeminent building block for the synthesis of a diverse array of heterocyclic compounds. Its readily accessible 1,3-dicarbonyl functionality provides a gateway to pyrazoles, pyrimidines, thiophenes, and pyridines, while the embedded biphenyl moiety offers a valuable pharmacophore for enhancing biological activity. The protocols detailed herein, based on well-established and robust chemical transformations, provide a reliable foundation for researchers to explore the vast chemical space accessible from this versatile starting material, paving the way for the discovery of novel therapeutic agents.

References

  • Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Journal of Research in Pharmacy, 16(4), 2304-2312. [Link]

  • Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2012). CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth., 93, 286-302. [Link]

  • Tale, R. H., et al. (2012). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society, 16(4), 457-463. [Link]

  • Butkevičius, M., et al. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2023(3), M1694. [Link]

  • ResearchGate. (2018). Alkylation and acylation of phenol with methyl acetate. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. IJPBS, 3(4), 639-646. [Link]

  • Ramakrishna, R. A., & Prabhu, K. R. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: a remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(18), 6175-6178. [Link]

  • Malani, A. H., et al. (2021). Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22903. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.[Link]

  • ResearchGate. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. [Link]

  • ResearchGate. (2020). Biginelli reaction via bis-ureide intermediate in low melting mixture. [Link]

  • PrepChem. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4 H -pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. [Link]

  • ResearchGate. (2013). Claisen-Schmidt condensation under solventfree conditions. [Link]

  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]

  • Science Madness. (2011). Acyl chloride/ MeOH = esterification? [Link]

  • Google Patents. (1989).
  • sctunisie.org. (2018). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. [Link]

  • Organic Syntheses. (2007). (r)-3-methyl-3-phenyl-1-pentene. Org. Synth., 84, 10-21. [Link]

  • OSTI.GOV. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-840. [Link]

  • Molecules. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 21(10), 1374. [Link]

  • ResearchGate. (2014). Hantzsch pyridine synthesis. [Link]

  • Molecules. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 16(6), 4814-4821. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • Google Patents. (2015). CN105198707A - 4-biphenyl methanol synthetic method.
  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). [Link]

  • PubMed Central. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Letters in Drug Design & Discovery, 15(10), 1059-1068. [Link]

  • ResearchGate. (2024). claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. [Link]

  • Bull. Korean Chem. Soc. (2007). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Bulletin of the Korean Chemical Society, 28(1), 133-136. [Link]

Sources

Scalable synthesis of biphenyl derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed exploration of scalable synthetic strategies for biphenyl derivatives, a privileged scaffold in modern drug discovery. The content is structured to offer not only procedural steps but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these protocols effectively.

Introduction: The Biphenyl Moiety in Medicinal Chemistry

The biphenyl scaffold is a cornerstone in the architecture of numerous therapeutic agents. Its prevalence stems from its unique structural properties: the two phenyl rings provide a rigid framework capable of deep insertion into protein binding pockets, while the rotational flexibility around the C-C single bond allows for conformational adaptation to optimize ligand-receptor interactions. This combination of rigidity and flexibility is critical for achieving high target affinity and selectivity.[1][2]

Many blockbuster drugs, including the angiotensin II receptor antagonist Losartan and the non-steroidal anti-inflammatory drug (NSAID) Diflunisal , feature a biphenyl core, highlighting its importance in treating a wide range of diseases from hypertension to inflammation.[2][3] Consequently, the development of robust, efficient, and scalable methods for synthesizing functionalized biphenyls is a paramount concern for the pharmaceutical industry.[4][5]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems in both academic and industrial settings.[6][7][8] Its popularity is due to its operational simplicity, broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1][8]

Mechanism and Rationale

The catalytic cycle, typically employing a Palladium(0) species, is a well-understood three-step process. Understanding this mechanism is crucial for rational optimization and troubleshooting during scale-up.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) complex. This is often the rate-limiting step.[1]

  • Transmetalation: A base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic borate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OH)₂) pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scalable Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point for a 100g scale reaction. Note: All palladium-catalyzed reactions are exothermic and require careful safety evaluation before scale-up.[9][10] Maintaining an inert atmosphere is critical as palladium catalysts are sensitive to oxygen.[11]

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen/argon inlet.

  • Aryl Halide (e.g., Aryl Bromide): 1.0 eq.

  • Aryl Boronic Acid: 1.1 - 1.3 eq.

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C): 0.01 - 1 mol%

  • Ligand (e.g., SPhos, XPhos, PPh₃): Stoichiometric to Palladium

  • Base (e.g., K₂CO₃, K₃PO₄): 2.0 - 3.0 eq.

  • Solvent (e.g., Toluene/Water, 2-MeTHF/Water, DME/EtOH/H₂O): 5-10 volumes (L/kg) relative to the limiting reagent.[3]

Step-by-Step Procedure:

  • Inerting the Reactor: Assemble the reactor system and purge thoroughly with nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a positive inert gas pressure throughout the reaction.

  • Charging Reagents: To the reactor, charge the aryl halide, aryl boronic acid, base, and solvent. Begin stirring to form a slurry.

    • Causality Note: Charging solids before liquids can prevent splashing and improve mixing. The choice of base is critical; carbonates are often preferred on scale for their cost-effectiveness and moderate reactivity.

  • Catalyst Preparation & Addition: In a separate, inerted vessel, dissolve or slurry the palladium catalyst and ligand in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve consistency.[3] Transfer this catalyst slurry to the main reactor.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-110 °C). The optimal temperature is crucial; deviations can lead to incomplete reactions or side product formation.[11]

  • Monitoring: Monitor the reaction progress using in-process controls like HPLC or UPLC-MS. Samples can be taken periodically to determine the consumption of the limiting starting material.

  • Work-up & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., Ethyl Acetate, Toluene) to perform a phase separation. The aqueous layer will remove the inorganic base and boron byproducts.

    • Separate the organic layer, wash with brine, and dry over a drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material is then purified using a scalable technique (see Section 4).

ParameterLab-Scale (1g)Scalable (100g+) Considerations & Rationale
Catalyst Loading 1-5 mol%Target < 0.1 mol%. Reduces cost and minimizes palladium contamination in the final Active Pharmaceutical Ingredient (API), which is strictly regulated (<1 ppm).[3]
Ligand Complex, specialized ligandsCost-effective, robust ligands. (e.g., PPh₃, cataCXium® A). Ligand choice impacts catalyst stability and activity at lower loadings.
Solvent Anhydrous THF, DioxaneHigher boiling point solvents (e.g., 2-MeTHF, Toluene) for better temperature control and safety. Aqueous mixtures are common for ease of workup.
Heating Heating mantleJacketed reactor with thermal fluid. Provides precise and uniform temperature control, crucial for managing exotherms and ensuring batch-to-batch consistency.[11]
Purification Flash ChromatographyCrystallization or Distillation. Chromatography is generally not cost-effective or efficient for multi-kilogram scale purification.[12]

Alternative & Modern Synthetic Approaches

While the Suzuki coupling is dominant, other methods are valuable for specific applications or for accessing different chemical space.

C-H Activation/Arylation

Direct C-H activation is an emerging, highly atom-economical strategy that avoids the pre-functionalization of one of the coupling partners (i.e., no need for halides or boronic acids).[13] The reaction typically involves a palladium catalyst that coordinates to a directing group on one arene, activating a specific C-H bond for coupling with another aryl partner.[14][15]

The key steps in one common pathway are:

  • Concerted Metalation-Deprotonation (CMD): A palladium(II) catalyst, assisted by a ligand or base, cleaves the C-H bond to form a palladacycle intermediate.[14]

  • Oxidative Coupling or Alkene Insertion: This intermediate then reacts with the coupling partner.[14]

  • Reductive Elimination/Catalyst Regeneration: The final step forms the product and regenerates the active catalyst.[14]

While powerful, scaling C-H activation can be challenging due to requirements for specific directing groups, higher catalyst loadings, or the use of expensive oxidants.

Scalable Purification Protocols

Purification is a critical bottleneck in scaling up chemical syntheses. The goal is to move from laborious, solvent-intensive chromatography to more efficient, bulk methods.[12]

Protocol: Recrystallization for High-Purity Biphenyls

Recrystallization is the preferred method for purifying solid compounds on a large scale, as it can deliver very high purity material in a single, cost-effective operation.[16][17]

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent system (a single solvent or a binary mixture) in which the biphenyl product has high solubility at elevated temperatures but low solubility at room temperature or below. Impurities should either be highly soluble or insoluble at all temperatures.

  • Dissolution: Place the crude biphenyl product in a suitably sized reactor. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, activated carbon can be added. The mixture is held at temperature briefly, then hot-filtered to remove the carbon.

  • Crystallization: Cool the solution slowly and under controlled stirring. Slow cooling promotes the formation of larger, purer crystals. A set cooling curve (e.g., 5-15 K/hr) can be programmed into the reactor controls.[16]

  • Isolation: Once the crystallization endpoint temperature is reached (e.g., 0-15 °C), the resulting slurry is filtered.[16] The collected solid (the "filter cake") is washed with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

  • Drying: The purified biphenyl derivative is dried under vacuum at a suitable temperature to remove all residual solvent.

Process Safety and In-Process Monitoring

Safety: Managing Exothermic Hazards

Palladium-catalyzed cross-coupling reactions are consistently exothermic.[9] On a small scale, this heat dissipates easily. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a dangerous accumulation of heat, potentially causing a runaway reaction where the temperature exceeds the solvent's boiling point or the decomposition temperature of the reaction mixture.[9][10]

Mitigation Strategies:

  • Reaction Calorimetry: Perform studies to measure the heat of reaction (ΔH) and determine the maximum temperature of the synthesis reaction (MTSR) before attempting scale-up.

  • Controlled Dosing: Instead of adding all reagents at once ("all in"), add one of the key reagents (e.g., the catalyst or the boronic acid solution) slowly over time. This allows the reactor's cooling system to manage the heat generated in real-time.

  • Emergency Planning: Ensure the reactor is equipped with appropriate pressure relief systems and a quench plan is in place.

Process Analytical Technology (PAT)

PAT involves using real-time analytical tools to monitor and control manufacturing processes.[18][19] This approach, endorsed by regulatory agencies, moves away from fixed recipes and towards dynamic control, ensuring consistent quality and improving safety.[20][21]

Tools for Biphenyl Synthesis:

  • FTIR/Raman Spectroscopy: Probes inserted directly into the reactor can monitor the disappearance of starting material and the appearance of product in real-time by tracking specific vibrational bands.

  • Online UPLC-MS: Automated systems can draw samples from the reactor, dilute them, and inject them into a fast UPLC-MS system, providing highly detailed quantitative data on reaction progress and impurity formation within minutes.[22]

Workflow setup 1. Reactor Setup & Inerting charge 2. Reagent Charging setup->charge react 3. Reaction Execution (Heating & Stirring) charge->react pat 4. Real-Time Monitoring (PAT: FTIR, UPLC) react->pat Feedback Loop workup 5. Quench & Work-up (Phase Separation) react->workup isolate 6. Crude Isolation (Solvent Removal) workup->isolate purify 7. Purification (Recrystallization) isolate->purify qc 8. Final Product QC (Purity, Residual Solvents) purify->qc

Caption: A generalized workflow for the scalable synthesis and purification of biphenyl derivatives.

Green Chemistry Considerations

Modern drug development places a strong emphasis on sustainability.[23] Key goals in "greening" biphenyl synthesis include:

  • Solvent Choice: Minimizing the use of hazardous solvents and replacing them with greener alternatives like water, ethanol, or 2-MeTHF.[23][24]

  • Catalyst Efficiency: Developing heterogeneous or water-soluble catalysts that can be easily recovered and recycled, reducing heavy metal waste.[6][24]

  • Atom Economy: Employing reactions like C-H activation that reduce the number of synthetic steps and minimize the formation of stoichiometric byproducts.[23]

  • Energy Reduction: Optimizing reactions to run at lower temperatures and reducing the energy-intensive purification steps.[23]

By integrating these principles of robust chemistry, process safety, and modern analytics, researchers can successfully transition the synthesis of vital biphenyl derivatives from the discovery lab to large-scale manufacturing, ultimately accelerating the delivery of new medicines.

References

  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

  • Zheng, Y., et al. (2019). Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Cartagenova, D., et al. (2020). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA. [Link]

  • CN101045670A - Process for purifying biphenyl. (2007).
  • Foth, P. J., et al. (2017). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. [Link]

  • CN101648839B - Green synthesis method of bromomethyl biphenyl compound. (2012).
  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]

  • Ciurczak, E., & Drennen, J. (2002). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate. [Link]

  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • US3705203A - Method for purifying biphenyl. (1972).
  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Unknown Author. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

  • Li, Y., et al. (2022). Suzuki-Miyaura coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]

  • Namieśnik, J., & Zabiegała, B. (2012). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. ARC Journals. [Link]

  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Kumar, A. (2023). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Starna, J. L. E., et al. (2024). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Choudhary, H., et al. (2015). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega. [Link]

  • Optimal Industrial Technologies. (2021). Better manufacturing operations with Process Analytical Technology (PAT). YouTube. [Link]

  • The Yu Group. (2022). Novel Scaffolds from C-H Activation as Pioneers in Drug Discovery by Professor JinQuan Yu. YouTube. [Link]

  • Unknown Author. (n.d.). Greener Approaches to Cross-Coupling. Royal Society of Chemistry. [Link]

  • O'Keefe, P. W. (1982). Purification of polybrominated biphenyl congeners. Journal of the Association of Official Analytical Chemists. [Link]

  • Magano, J. (2018). Tools for Purifying the Product. ResearchGate. [Link]

  • Muttenthaler, M., et al. (2021). Green Chemistry. ACS Sustainable Chemistry & Engineering. [Link]

  • Rutgers University. (2020). Novel Ligands for Transition-Metal Catalysis. Rutgers University Technology Transfer. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-biphenyl-4-yl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for improving the yield of Methyl 3-biphenyl-4-yl-3-oxopropanoate synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable β-keto ester intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol grounded in established chemical principles.

The primary synthetic route to this and other β-keto esters is the Crossed Claisen Condensation , a robust carbon-carbon bond-forming reaction.[1] Success hinges on a nuanced understanding of the reaction mechanism and precise control over key experimental parameters.

The Core Reaction: A Mechanistic Overview

The synthesis involves the base-mediated condensation of two different esters: a non-enolizable ester (Methyl 4-biphenylcarboxylate) which acts as the electrophile, and an enolizable ester (Methyl acetate) which serves as the nucleophile precursor.

The mechanism proceeds through several key stages:

  • Enolate Formation: A strong base deprotonates the α-carbon of methyl acetate to form a reactive enolate.

  • Nucleophilic Attack: The methyl acetate enolate attacks the electrophilic carbonyl carbon of methyl 4-biphenylcarboxylate, forming a tetrahedral intermediate.

  • Reformation and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

  • Driving the Equilibrium: The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting alcohol (methanol, pKa ≈ 16).[2] The alkoxide base in the reaction mixture rapidly and irreversibly deprotonates the product, shifting the entire reaction equilibrium towards completion. This final step is crucial for achieving a high yield.[3][4]

  • Acidic Workup: A final protonation step with aqueous acid is required to yield the neutral β-keto ester product.[5]

Caption: Mechanism of the Crossed Claisen Condensation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My yield is very low or I have isolated no product. What are the most likely causes?

A1: This is the most common issue and almost always points to one of three critical areas:

  • Insufficient Base: The Claisen condensation requires a full stoichiometric equivalent (≥1.0 eq) of base, not a catalytic amount. The final, irreversible deprotonation of the acidic β-keto ester product consumes one equivalent of base and is the thermodynamic driving force of the entire reaction.[2][3] Using less than one equivalent will result in a poor equilibrium position and, consequently, a very low yield.

  • Incorrect Choice of Base: The alkoxide base must match the alkoxy group of the reacting esters. For methyl esters, you must use sodium methoxide (NaOMe). Using sodium ethoxide (NaOEt) will lead to transesterification, creating a complex mixture of products and reducing the yield of the desired methyl ester.[6] Furthermore, using hydroxide bases (e.g., NaOH, KOH) is prohibited, as this will cause irreversible hydrolysis (saponification) of the starting esters into carboxylate salts, which are unreactive in the Claisen condensation.[6]

  • Presence of Water or Protic Solvents: The reaction must be conducted under strictly anhydrous (dry) conditions. Water will react with and neutralize the strong alkoxide base. It will also hydrolyze the ester starting materials. Ensure all glassware is flame-dried or oven-dried, solvents are freshly distilled from a drying agent, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: My NMR analysis shows a significant amount of methyl acetoacetate as a byproduct. How can I prevent this?

A2: This indicates that the methyl acetate is undergoing self-condensation faster than it reacts with the methyl 4-biphenylcarboxylate. This is a common challenge in crossed Claisen reactions.[2]

Solution: The key is to control the concentration of the enolizable ester. Do not mix both esters together from the start. Instead, add the methyl acetate slowly (e.g., via a syringe pump) to a stirred mixture of the non-enolizable ester (methyl 4-biphenylcarboxylate) and the sodium methoxide in your anhydrous solvent. This strategy ensures that the concentration of the methyl acetate enolate is always low, maximizing its chance to react with the more abundant biphenyl ester rather than itself.

Q3: The workup is difficult, and I'm losing product to an emulsion or poor layer separation. How can I improve it?

A3: Emulsion formation during the acidic quench and extraction is common.

Solutions:

  • Controlled Quench: Perform the acidic quench at a low temperature (0 °C) by slowly adding the reaction mixture to the cold acid solution (or vice-versa). This helps to control any exotherm.

  • Check pH: After quenching, ensure the aqueous layer is distinctly acidic (pH 1-2) with pH paper. This guarantees the complete protonation of your product's enolate.

  • Use Brine: During the extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and drives any dissolved organic material into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis and why?

A1: Sodium methoxide (NaOMe) is the standard and most reliable base for this reaction involving methyl esters. It is strong enough to deprotonate the methyl acetate and, crucially, it regenerates methoxide upon elimination, preventing transesterification.[6] Sodium hydride (NaH) is another excellent choice. It is a non-nucleophilic strong base that deprotonates the methyl acetate to form the enolate and H₂ gas. An advantage of NaH is that it doesn't produce a corresponding alcohol, which can participate in reversible side reactions. However, it is often sold as a dispersion in mineral oil, which must be washed away with dry hexanes before use.

Q2: What are the best solvents for this reaction?

A2: Anhydrous aprotic solvents are required. Common choices include:

  • Tetrahydrofuran (THF): Excellent for solvating the intermediates. Must be freshly distilled from sodium/benzophenone.

  • Toluene: A good, less polar option, which can be beneficial for reaction rates and can be dried effectively.

  • Diethyl Ether: A classic choice, but its low boiling point can be a limitation if heating is required. The corresponding alcohol (methanol) can also be used as a solvent, but this can sometimes favor the reverse reaction. Inert solvents like THF or toluene are generally preferred.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use a silica gel plate and a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Procedure: Spot the starting methyl 4-biphenylcarboxylate (co-spot lane), the starting methyl acetate (though it may be too volatile), and the reaction mixture on the plate.

  • Interpretation: The reaction is complete when the spot corresponding to methyl 4-biphenylcarboxylate has been completely consumed and a new, typically lower Rf spot corresponding to the more polar β-keto ester product has appeared.

Data Summary and Key Parameters

To maximize your yield, careful control of the following parameters is essential.

ParameterRecommendationRationale / Impact on Yield
Base Stoichiometry 1.05 - 1.1 equivalentsCritical. Less than 1.0 eq prevents the reaction from going to completion. Excess is acceptable.[2]
Base Choice Sodium Methoxide (NaOMe)Critical. Must match the ester's alkoxy group to prevent transesterification.[6]
Water Content Strictly Anhydrous (<50 ppm)Critical. Water destroys the base and starting materials, halting the reaction.
Reagent Addition Add Methyl Acetate slowlyHigh Impact. Prevents self-condensation, a major side reaction that lowers yield.
Temperature 0 °C to Room TemperatureModerate Impact. Controls reaction rate and minimizes side reactions. Start cold, then allow to warm.
Workup pH pH 1-2High Impact. Ensures complete protonation of the product from its enolate salt form.

Optimized Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly.

Reagents:

  • Methyl 4-biphenylcarboxylate (2.12 g, 10.0 mmol)

  • Sodium Methoxide (0.59 g, 11.0 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • Methyl Acetate (0.89 mL, 11.0 mmol, 1.1 eq)

  • 1 M Hydrochloric Acid (HCl), ~20 mL

  • Ethyl Acetate (for extraction)

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Initial Charge: Add sodium methoxide (1.1 eq) and methyl 4-biphenylcarboxylate (1.0 eq) to the flask. Add 20 mL of anhydrous THF.

  • Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.

  • Slow Addition: In a separate, dry syringe, draw up methyl acetate (1.1 eq) dissolved in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30-45 minutes using a syringe pump.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates full consumption of the starting biphenyl ester.

  • Quench: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare 50 mL of cold 1 M HCl. Slowly pour the reaction mixture into the stirred acid solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 30 mL) and then brine (1 x 30 mL) to remove residual acid and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Experimental Workflow Diagram

Workflow A 1. Setup Flame-dry glassware under N₂ B 2. Reagent Charge Add NaOMe & Methyl 4-biphenylcarboxylate in anhydrous THF A->B C 3. Slow Addition Add Methyl Acetate solution dropwise at 0 °C B->C D 4. Reaction Stir at room temperature for 3-4h Monitor by TLC C->D E 5. Quench Pour mixture into cold 1M HCl D->E F 6. Extraction Extract with Ethyl Acetate E->F G 7. Washing & Drying Wash with H₂O, Brine. Dry over MgSO₄ F->G H 8. Concentration Remove solvent via rotary evaporation G->H I 9. Purification Column Chromatography or Recrystallization H->I J 10. Analysis Obtain final yield and characterize (NMR, MS) I->J

Caption: Step-by-step experimental workflow.

References
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. [Link]

Sources

Column chromatography purification of Methyl 3-biphenyl-4-yl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step in the synthesis of Methyl 3-biphenyl-4-yl-3-oxopropanoate is its purification via column chromatography. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in both fundamental chemical principles and practical, field-tested experience to ensure you can navigate the complexities of this purification with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography purification of this compound?

A1: The primary challenges stem from the molecule's structure as a β-keto ester. These compounds exist in a dynamic equilibrium between their keto and enol forms (keto-enol tautomerism). The enol form can chelate to the acidic silanol groups on the surface of silica gel, leading to significant band broadening and tailing.[1] Furthermore, the acidic nature of standard silica gel can potentially catalyze decomposition reactions like hydrolysis and subsequent decarboxylation, especially with prolonged exposure.[2][3][4]

Q2: How do I choose an appropriate solvent system for Thin Layer Chromatography (TLC) analysis and column elution?

A2: The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.25 and 0.35 on a TLC plate.[5] Given the biphenyl group, the molecule is relatively nonpolar. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6] Avoid highly protic solvents like methanol, as they can promote transesterification and may not provide optimal selectivity.[7][8]

Recommended Starting Solvent Systems for TLC Development:

Nonpolar SolventPolar SolventStarting Ratio (v/v)Notes
HexanesEthyl Acetate9:1 to 4:1The most common and reliable system. Adjust ratio to achieve the target Rf.[6]
Petroleum EtherDiethyl Ether9:1 to 7:3Diethyl ether is less polar than ethyl acetate; may offer different selectivity.
TolueneEthyl Acetate9.5:0.5 to 8:2The aromatic nature of toluene can offer beneficial π-π interactions, potentially improving separation from other aromatic impurities.[9]

Q3: How can I visualize this compound on a TLC plate?

A3: The biphenyl system provides strong UV absorbance. Therefore, the primary visualization method is using a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent TLC plate (e.g., Silica Gel 60 F254). For a secondary, permanent stain, you can use a potassium permanganate (KMnO₄) dip or a phosphomolybdic acid stain, as the keto and ester groups can be oxidized.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My product is streaking or tailing severely on the column, leading to poor separation and mixed fractions.

  • Potential Cause 1: Keto-Enol Tautomerism. As mentioned, your β-keto ester exists as two tautomers. The enol form interacts much more strongly with the silica gel's acidic sites, causing it to move slower than the keto form. The continuous interconversion on the column leads to a "smear" or "tail" rather than a sharp band.[1]

  • Diagnostic Step: Run a TLC. If the spot for your pure compound appears elongated or comet-shaped, this is a strong indicator of on-plate tautomerism and strong stationary phase interaction.

  • Solution:

    • Use a less polar eluent: A more nonpolar mobile phase will reduce all interactions with the silica, minimizing the tailing effect. This is the simplest solution to try first.

    • Deactivate the Silica: Before packing the column, you can add 0.1-1% triethylamine (Et₃N) to your chosen eluent system. This neutralizes the most acidic sites on the silica gel, preventing the enol from chelating. Caution: Triethylamine can be difficult to remove from your final product and may require additional workup steps.

    • Use Neutral Alumina: As an alternative to silica, basic or neutral alumina can be used as the stationary phase. Alumina does not have the same acidic silanol groups and can prevent this issue, but it may require re-optimization of your solvent system.

Problem 2: My recovery yield is significantly lower than expected, and I suspect the product is decomposing.

  • Potential Cause 1: Acid-Catalyzed Decomposition. Standard silica gel is weakly acidic (pH ≈ 4-5). Prolonged contact between your β-keto ester and the silica surface can catalyze hydrolysis of the ester, followed by rapid decarboxylation of the resulting β-keto acid.[2][4]

  • Diagnostic Step: Collect a small sample of a fraction that should contain your product and analyze it by ¹H NMR or LC-MS. Look for the presence of 4-acetylbiphenyl, the decarboxylation product.

  • Solutions:

    • Increase the Speed (Flash Chromatography): Use flash chromatography with positive air pressure rather than gravity chromatography.[10] Minimizing the residence time of the compound on the column is critical to preventing decomposition.

    • Dry Loading: If your crude product is a solid or viscous oil, adsorb it onto a small amount of silica gel or Celite® before loading it onto the column.[10] This ensures the initial band is very narrow, improving separation and reducing total run time.

    • Avoid Protic/Acidic Solvents: Do not use solvents like methanol or add any acid to your eluent, as this will accelerate decomposition.

Problem 3: I am unable to separate my product from a very nonpolar impurity.

  • Potential Cause 1: Similar Polarity. An unreacted starting material or a nonpolar byproduct (e.g., biphenyl) may have a polarity very similar to your product, making separation difficult with a standard isocratic (single solvent mixture) elution.

  • Diagnostic Step: Co-spot your crude mixture and the suspected impurity (if available) on a TLC plate. Develop the plate in several different solvent systems (e.g., Hexane/EtOAc vs. Toluene/EtOAc) to see if you can achieve baseline separation of the spots.

  • Solutions:

    • Use Gradient Elution: Start the column with a very nonpolar solvent system (e.g., 100% hexanes or 98:2 Hexane/EtOAc) to first elute the highly nonpolar impurity. Once that impurity is off the column, gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 Hexane/EtOAc) to elute your desired product.

    • Optimize Solvent System: As per the diagnostic step, a different solvent system may provide better selectivity. Toluene's ability to engage in π-π interactions can sometimes resolve compounds that are inseparable in hexane-based systems.[9]

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common column chromatography issues.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_solve Solution observe Problem Observed (e.g., Tailing, Low Yield) diag_tlc Run Diagnostic TLC (Co-spot, different solvents) observe->diag_tlc diag_spec Spectroscopic Analysis (NMR, LC-MS of fractions) observe->diag_spec cause_tautomer Cause: Tautomerism/ Strong Interaction diag_tlc->cause_tautomer Tailing Spot cause_sep Cause: Poor Selectivity diag_tlc->cause_sep Spots Overlap cause_decomp Cause: On-Column Decomposition diag_spec->cause_decomp Impurity Detected sol_eluent Modify Eluent (Less polar, add base) cause_tautomer->sol_eluent sol_speed Increase Speed (Use Flash Chromatography) cause_decomp->sol_speed sol_gradient Implement Gradient Elution cause_sep->sol_gradient

Caption: A logical workflow for diagnosing and solving common column chromatography problems.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes a crude sample of approximately 1 gram. Adjust silica and solvent volumes accordingly for different sample sizes.

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of your crude product in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel F254 TLC plate. c. Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 85:15 Hexanes:Ethyl Acetate). d. Visualize under UV light. Adjust the solvent ratio until the desired product has an Rf of ≈ 0.3.

2. Column Packing (Slurry Method): a. Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample). b. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.[10] c. In a beaker, prepare a slurry of silica gel (e.g., 40 g of 230-400 mesh silica) in your starting, least polar eluent.[10] d. Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column. e. Gently tap the side of the column to settle the silica bed and remove air bubbles. f. Open the stopcock and use gentle air pressure to push the solvent through until the solvent level reaches the top of the silica bed. Do not let the column run dry. g. Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]

3. Sample Loading (Dry Loading Method): a. Dissolve your 1 g crude sample in a minimal amount of a low-boiling solvent like dichloromethane (DCM). b. Add ~2-3 g of silica gel or Celite® to this solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10] d. Carefully add this powder onto the top layer of sand in your packed column, creating a flat, even layer.

4. Elution and Fraction Collection: a. Carefully fill the column with your eluent, pouring it gently down the sides to avoid disturbing the sand and sample layers. b. Apply positive pressure (using a bellows or regulated air line) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front). c. Begin collecting fractions in test tubes or vials as soon as the solvent starts to drip from the column outlet. d. Monitor the separation by collecting small spots from the fractions on a TLC plate and checking under a UV lamp. e. If using a gradient, start with the low-polarity eluent and switch to progressively more polar mixtures after the initial nonpolar impurities have eluted.

5. Product Isolation: a. Combine the pure fractions (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Keto-Enol Tautomerism on Silica Surface

The diagram below illustrates the problematic interaction between the enol tautomer and the silica gel surface.

Keto_Enol_Silica cluster_equilibrium In Solution cluster_silica Stationary Phase Keto Keto Form (Less Polar) Enol Enol Form (More Polar) Keto->Enol Tautomerization Silica Silica Gel Surface (-Si-OH groups) Keto->Silica Weak Interaction (Moves Faster) Enol->Silica Strong Chelation (Moves Slower, Tailing)

Sources

Stability and proper storage conditions for Methyl 3-biphenyl-4-yl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-biphenyl-4-yl-3-oxopropanoate (CAS 56216-10-5). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this valuable beta-keto ester intermediate. Due to the limited specific stability data for this compound, this guide synthesizes established principles of beta-keto ester chemistry and data from structurally related molecules to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a beta-keto ester, the primary stability concerns are its susceptibility to hydrolysis and decarboxylation. These reactions can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures. The presence of moisture can facilitate hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then readily undergo decarboxylation to yield a ketone.

Q2: What are the recommended long-term storage conditions for this compound?

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Form SolidStoring as a solid is generally preferred over solutions for long-term stability.

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to prepare fresh stock solutions for each experiment. If short-term storage of a stock solution is necessary, use an anhydrous, aprotic solvent such as acetonitrile or acetone.[1] Store the solution at -20°C in a tightly sealed vial. Avoid using protic solvents like methanol or ethanol for storage, as they can lead to transesterification over time.[2]

Q4: Does this compound exhibit keto-enol tautomerism, and how does that affect my experiments?

A4: Yes, beta-keto esters like this compound exist as an equilibrium mixture of keto and enol tautomers. The ratio of these tautomers can be influenced by the solvent and temperature. This is an inherent property of the molecule and does not represent degradation. However, it is important to be aware of this equilibrium when interpreting analytical data, such as NMR spectra, where signals for both tautomers may be present.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results or loss of activity in biological assays.

  • Potential Cause: Degradation of the compound due to improper storage or handling of stock solutions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Assess Purity: Analyze the solid material and/or stock solution by HPLC or LC-MS to check for the presence of degradation products. The primary degradation products to look for would be the hydrolyzed carboxylic acid and the decarboxylated ketone.

    • Solvent Compatibility: Ensure the solvent used for the stock solution and the assay buffer are compatible and do not promote degradation. Avoid highly acidic or basic conditions.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis over time.

  • Potential Cause: Chemical degradation of the compound.

  • Troubleshooting Workflow:

G start New peak observed in chromatogram check_retention Compare retention time to known standards (if available) start->check_retention check_mass Analyze peak by mass spectrometry check_retention->check_mass hydrolysis Mass corresponds to hydrolyzed acid? check_mass->hydrolysis decarboxylation Mass corresponds to decarboxylated ketone? hydrolysis->decarboxylation No storage_issue Review storage conditions (temperature, moisture, light exposure) hydrolysis->storage_issue Yes decarboxylation->storage_issue Yes solution_issue Review stock solution preparation (solvent, age) decarboxylation->solution_issue No

Caption: Troubleshooting workflow for identifying degradation products.

Issue 3: Difficulty in dissolving the compound.

  • Potential Cause: Use of an inappropriate solvent.

  • Solution: this compound is expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile. It is likely to have poor solubility in water. Gentle warming and sonication can be used to aid dissolution in appropriate organic solvents.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for improving peak shape).

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in acetonitrile to a final concentration of approximately 1 mg/mL.

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 50% acetonitrile in water to 95% acetonitrile over 15-20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 25°C.

      • Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm due to the biphenyl chromophore.

    • Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak.[3]

Potential Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in the presence of acid or base and water is hydrolysis followed by decarboxylation.

G A Methyl 3-biphenyl-4-yl- 3-oxopropanoate B 3-biphenyl-4-yl-3-oxo- propanoic acid A->B Hydrolysis (H+ or OH-, H2O) C 1-biphenyl-4-yl-ethanone + CO2 B->C Decarboxylation (Heat)

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-biphenyl-4-yl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-biphenyl-4-yl-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, serving as a critical building block for various pharmaceutical compounds and fine chemicals. The presence of the biphenyl moiety, coupled with the reactive 1,3-dicarbonyl system, makes it a versatile precursor for constructing complex molecular architectures. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of multi-step drug development processes. This guide provides an in-depth comparison of two primary synthetic strategies for this target molecule: the classical Crossed Claisen Condensation and the more direct Acylation of a Ketone Enolate. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory or industrial needs.

Route 1: The Crossed Claisen Condensation Pathway

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, involving the reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] In a "crossed" Claisen condensation, two different esters are used. For this route to be effective, one of the esters must be non-enolizable (lacking α-protons) to prevent unwanted self-condensation reactions. In this pathway, we utilize methyl biphenyl-4-carboxylate (a non-enolizable ester) and methyl acetate (an enolizable ester).

Mechanistic Rationale: The reaction is initiated by the deprotonation of methyl acetate by a strong base, such as sodium methoxide or sodium hydride, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl biphenyl-4-carboxylate. The subsequent loss of a methoxide leaving group from the tetrahedral intermediate generates the target β-keto ester. The final deprotonation of the product by methoxide is a key thermodynamic driving force, as the resulting enolate is resonance-stabilized. An acidic workup is required to re-protonate the product.

Experimental Workflow: Crossed Claisen Condensation

Crossed_Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Product Formation MA Methyl Acetate Base NaH / THF MA->Base Deprotonation Enolate Acetate Enolate Base->Enolate MBC Methyl biphenyl-4-carboxylate Enolate->MBC Nucleophilic Attack Enolate->MBC Intermediate Tetrahedral Intermediate MBC->Intermediate Product This compound Workup Acidic Workup (e.g., aq. HCl) Product->Workup Protonation Intermediate->Product - MeO⁻

Caption: Workflow for the Crossed Claisen Condensation route.

Detailed Experimental Protocol
  • Preparation: To a dry 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.2 mol, 60% dispersion in mineral oil). Wash the NaH three times with dry hexanes to remove the oil, then suspend the NaH in 150 mL of anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (14.8 g, 0.2 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 1 hour.

  • Condensation: Add a solution of methyl biphenyl-4-carboxylate (21.2 g, 0.1 mol) in 50 mL of anhydrous THF to the reaction mixture. Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 100 mL of 1M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.

Route 2: Acylation of a Ketone Enolate Pathway

This alternative strategy involves the direct acylation of a pre-formed ketone enolate. The starting material is 4-acetylbiphenyl, which is first converted to its corresponding enolate using a strong base. This nucleophilic enolate is then trapped with an appropriate acylating agent, such as methyl chloroformate or dimethyl carbonate, to introduce the methoxycarbonyl group.

Mechanistic Rationale: The choice of base is critical for efficiently generating the enolate of 4-acetylbiphenyl. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a non-reversible base like sodium hydride (NaH) is ideal. Once formed, the enolate attacks the electrophilic carbonyl of the acylating agent (e.g., methyl chloroformate). The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the target β-keto ester. This method offers the advantage of being highly convergent but requires careful control of reaction conditions to prevent side reactions, such as O-acylation or multiple acylations. The use of a strong base and an electrophilic acylating agent makes this a powerful but sensitive transformation.[3]

Experimental Workflow: Ketone Enolate Acylation

Enolate_Acylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation & Product Formation Ketone 4-Acetylbiphenyl Base LDA / THF, -78°C Ketone->Base Deprotonation Enolate Biphenyl Ketone Enolate Base->Enolate AcylatingAgent Methyl Chloroformate Enolate->AcylatingAgent Nucleophilic Acylation Enolate->AcylatingAgent Product This compound AcylatingAgent->Product - Cl⁻ Workup Aqueous Workup (e.g., aq. NH4Cl) Product->Workup Quench

Caption: Workflow for the Ketone Enolate Acylation route.

Detailed Experimental Protocol
  • Preparation of Starting Material: 4-Acetylbiphenyl can be readily synthesized via a Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid like aluminum chloride.[4][5]

  • Enolate Formation: To a dry 500 mL flask under a nitrogen atmosphere, add 4-acetylbiphenyl (19.6 g, 0.1 mol) and 200 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of LDA by adding n-butyllithium (44 mL, 0.11 mol, 2.5 M in hexanes) to a solution of diisopropylamine (11.1 g, 0.11 mol) in 50 mL of anhydrous THF at -78 °C, followed by warming to 0 °C for 15 minutes.

  • Acylation: Slowly add the freshly prepared LDA solution to the ketone solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. Then, add methyl chloroformate (10.4 g, 0.11 mol) dropwise, ensuring the temperature remains below -70 °C.

  • Quenching and Workup: After stirring for an additional 2 hours at -78 °C, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue using silica gel chromatography (eluent: 15-20% ethyl acetate in hexanes) to afford the target compound.

Comparative Analysis

To provide a clear, objective comparison, the two synthetic routes are evaluated based on several key performance indicators relevant to both academic and industrial research settings.

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acylation of Ketone EnolateJustification & Field Insights
Overall Yield Moderate (~50-65%)Good (~70-85%)The enolate acylation route is generally more efficient as it is a directed reaction, whereas the Claisen equilibrium can be unfavorable.
Number of Steps 2 (from commercial precursors)2 (from biphenyl)Both routes require a similar number of steps if starting from basic materials. Route 2 begins with a Friedel-Crafts reaction.
Reagent Accessibility High (Methyl acetate, NaH)High (Acetyl chloride, AlCl₃, LDA reagents)All required reagents for both routes are standard and widely available from commercial suppliers.
Reaction Conditions Reflux temperatureCryogenic temperatures (-78 °C)The Claisen requires heating, while the enolate acylation necessitates stringent low-temperature control, which can be challenging to scale up.
Key Challenges - Driving reaction equilibrium- Potential for self-condensation- Strict anhydrous conditions- Precise temperature control- Potential for O-acylationThe Claisen's main challenge is thermodynamic control. The acylation route's challenges are kinetic and operational, requiring more specialized equipment.
Scalability GoodModerateThe high temperatures and standard glassware of the Claisen route make it more amenable to large-scale production than the cryogenic conditions required for LDA chemistry.

Conclusion and Recommendation

Both the Crossed Claisen Condensation and the Acylation of a Ketone Enolate represent viable and robust methods for the synthesis of this compound.

  • The Acylation of a Ketone Enolate (Route 2) is the recommended pathway for laboratory-scale synthesis where maximizing yield is the primary objective. Its convergent nature and generally higher efficiency make it an attractive choice for producing material for research and development. However, it demands rigorous control over temperature and atmospheric conditions.

  • The Crossed Claisen Condensation (Route 1) is often more suitable for larger-scale or process chemistry applications. While the yields may be more moderate, the operational simplicity, avoidance of cryogenic temperatures, and more straightforward workup lend themselves better to industrial scale-up.

The ultimate choice depends on the specific priorities of the research team, including available equipment, scale of the reaction, and the desired balance between yield and operational complexity.

References

  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google P
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023-06-16).
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google P
  • US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google P
  • CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google P
  • Synthesis of 4-biphenylacetyl chloride - PrepChem.com.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013-07-19).
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google P
  • (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and - Organic Syntheses Procedure.
  • Preparation of 3-Acyl-4-arylcoumarins via Metal-Free Tandem Oxidative Acylation/Cyclization between Alkynoates with Aldehydes - Organic Chemistry Portal.
  • Synthesis protocol for N-Methyl-3-(piperidin-4-YL)benzamide - Benchchem.
  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021-07-02).
  • CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google P
  • Synthesis of 4-methyl-biphenyl - PrepChem.com.
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal.
  • Claisen-Schmidt condens
  • Reaction of biphenyl with acyl chloride derivatives - ResearchG
  • Development of Efficient and Practical Ti-Claisen Condensation and the Rel
  • Supporting Inform
  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com.
  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast | Request PDF - ResearchG
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • A Comparative Review of 3-Methyl-4-penten-2-ol: Synthesis and Applic
  • Synthetic studies of β-ketoesters.
  • Claisen-Schmidt condensation under solventfree conditions - ResearchG
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH.

Sources

Scaling Up the Synthesis of Methyl 3-biphenyl-4-yl-3-oxopropanoate: An Economic and Process Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the efficient and economically viable synthesis of key intermediates is paramount. Methyl 3-biphenyl-4-yl-3-oxopropanoate, a crucial building block in the synthesis of various pharmacologically active molecules, presents a case study in the strategic evaluation of synthetic routes for scalable production. This guide provides an in-depth comparison of viable synthesis pathways, focusing on the economic and process parameters that are critical for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, from laboratory-scale feasibility to industrial-scale economic viability, offering detailed protocols and data-driven insights to inform your process development decisions.

Introduction: The Strategic Importance of this compound

This compound serves as a versatile intermediate in the synthesis of a range of therapeutic agents. Its biphenyl moiety and β-keto ester functionality are key pharmacophores that allow for diverse chemical modifications, leading to compounds with potential applications in areas such as anti-inflammatory, anti-cancer, and cardiovascular therapies. As drug candidates progress through the development pipeline, the demand for this intermediate can escalate from grams to kilograms, and eventually to metric tons. This escalation necessitates a thorough analysis of the synthesis route to ensure it is not only chemically efficient but also economically sustainable and environmentally responsible.

This guide will focus on a robust and widely applicable two-step synthetic approach:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core through the palladium- or nickel-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • Claisen Condensation: Introduction of the methyl 3-oxopropanoate sidechain via the condensation of the resulting ketone with a suitable C1-electrophile.

We will explore the nuances of each step, compare catalyst systems, and provide a transparent cost analysis to guide your scale-up strategy.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Claisen Condensation A 4-Bromoacetophenone R1 Reaction A->R1 B Phenylboronic Acid B->R1 C Catalyst (Pd or Ni) C->R1 D Base D->R1 E Solvent E->R1 F 4-Acetylbiphenyl F_clone 4-Acetylbiphenyl R1->F R2 Reaction F_clone->R2 G Dimethyl Carbonate G->R2 H Base (e.g., NaOMe) H->R2 I Solvent I->R2 J This compound R2->J

Figure 1: Overall two-step synthesis workflow for this compound.

Step 1: Suzuki-Miyaura Coupling for 4-Acetylbiphenyl Synthesis

The formation of the biphenyl core is a critical step, and the Suzuki-Miyaura coupling is a powerful and versatile tool for this transformation. The reaction couples an aryl halide with an arylboronic acid in the presence of a palladium or nickel catalyst and a base. For the synthesis of 4-acetylbiphenyl, the reaction of 4-bromoacetophenone with phenylboronic acid is a common and effective strategy.[1][2]

Catalyst Selection: A Critical Economic Decision

The choice of catalyst is a major driver of both the efficiency and the cost of the Suzuki coupling.

  • Palladium Catalysts: Palladium complexes are the most widely used catalysts for Suzuki couplings due to their high reactivity and functional group tolerance.[3] However, palladium is a precious metal, and its price can be a significant contributor to the overall cost, especially at scale.[4] Catalyst loading is typically in the range of 0.01 to 1 mol%.[5] To mitigate costs, catalyst recycling is a key consideration in industrial processes.[4] Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), offer the advantage of easier separation and recycling.[6]

  • Nickel Catalysts: As a more earth-abundant and significantly cheaper alternative to palladium, nickel catalysts are gaining increasing attention for cross-coupling reactions. While they may sometimes require higher catalyst loadings and more carefully controlled reaction conditions, the cost savings can be substantial.

Comparative Economic Analysis of Catalysts

To illustrate the economic implications of catalyst selection, let's consider a hypothetical 1 kg scale synthesis of 4-acetylbiphenyl.

Catalyst SystemCatalyst Cost (per kg of product)Key Considerations
Palladium on Carbon (5 wt%) ~$200 - $500High efficiency, lower catalyst loading, well-established protocols, potential for recycling.[6]
Nickel(II) Chloride ~$10 - $30Significantly lower cost, may require higher loading and optimization, potential for air and moisture sensitivity.[7]

Note: These costs are estimates and can vary based on supplier, purity, and market fluctuations.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 4-acetylbiphenyl.

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium on carbon (5 wt%) or Nickel(II) Chloride

  • Potassium carbonate (or other suitable base)

  • Toluene (or other suitable solvent)

  • Water

Procedure:

  • To a reaction vessel equipped with a reflux condenser and overhead stirrer, add 4-bromoacetophenone (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the catalyst (e.g., 0.1 mol% Pd/C or 5 mol% NiCl₂).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-acetylbiphenyl can be purified by recrystallization or column chromatography.

Step 2: Claisen Condensation for the Formation of the β-Keto Ester

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters.[4][8][9][10] In this step, the enolate of 4-acetylbiphenyl reacts with an electrophilic C1 source, such as dimethyl carbonate, in the presence of a strong base.

Claisen_Condensation A 4-Acetylbiphenyl C Enolate Intermediate A->C 1. B Base (e.g., NaOMe) Deprotonation B->C F Tetrahedral Intermediate C->F 2. D Dimethyl Carbonate D->F E Nucleophilic Attack H This compound F->H 3. G Elimination of Methoxide G->H

Figure 2: Mechanism of the Claisen Condensation.

Base Selection and Reaction Conditions

The choice of base is critical for the success of the Claisen condensation. A strong, non-nucleophilic base is required to deprotonate the methyl ketone to form the enolate. Sodium methoxide (NaOMe) is a common and cost-effective choice for this transformation.[11][12] The reaction is typically carried out in an aprotic solvent at elevated temperatures.

Experimental Protocol: Claisen Condensation

The following is a general procedure for the Claisen condensation of 4-acetylbiphenyl with dimethyl carbonate.

Materials:

  • 4-Acetylbiphenyl

  • Dimethyl carbonate

  • Sodium methoxide

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Aqueous acid (for workup, e.g., HCl)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add sodium methoxide (2.5 equiv) and anhydrous toluene.

  • Heat the suspension to reflux.

  • In a separate flask, dissolve 4-acetylbiphenyl (1.0 equiv) in dimethyl carbonate (5.0 equiv).

  • Slowly add the solution of 4-acetylbiphenyl and dimethyl carbonate to the refluxing sodium methoxide suspension.

  • Maintain the reaction at reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a cooled aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Economic Analysis of the Overall Process

A comprehensive economic analysis must consider the cost of all raw materials, solvents, catalysts, and purification steps. Below is a comparative cost breakdown for the two-step synthesis of 1 kg of this compound, highlighting the impact of catalyst choice in the Suzuki coupling step.

Cost ComponentRoute A: Palladium CatalystRoute B: Nickel Catalyst
Raw Materials
4-Bromoacetophenone~$200/kg[13]~$200/kg
Phenylboronic Acid~$100/kg~$100/kg
Dimethyl Carbonate~$5/kg~$5/kg
Sodium Methoxide~$10/kg[7][14]~$10/kg
Catalyst ~$350~$20
Solvents ~$50~$50
Purification ~$100~$100
Estimated Total Cost per kg ~$815 ~$485

Note: These are estimated costs and will vary based on scale, supplier, and market conditions. Yields are assumed to be comparable for this estimation.

This analysis clearly demonstrates the significant cost advantage of using a nickel catalyst for the Suzuki coupling step. However, it is crucial to validate that the lower-cost catalyst provides comparable yield and purity on a large scale.

Purification and Characterization

The final purity of this compound is critical for its use in pharmaceutical synthesis. Common purification techniques for β-keto esters include:

  • Column Chromatography: Effective for small to medium-scale purification, but can be costly and time-consuming for large-scale production.

  • Recrystallization: A more economical method for large-scale purification, provided a suitable solvent system can be identified.[13][15]

  • Distillation: May be applicable if the product is thermally stable and has a suitable boiling point.

The purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The synthesis of this compound via a two-step approach involving a Suzuki-Miyaura coupling and a Claisen condensation is a robust and scalable route. The primary economic driver in this synthesis is the choice of catalyst for the Suzuki coupling, with nickel-based systems offering a significant cost advantage over their palladium counterparts.

For drug development professionals, the key takeaway is the importance of early-stage process optimization and economic analysis. While palladium catalysts may offer a faster route to initial quantities of material, a long-term, large-scale manufacturing strategy should strongly consider the development of a more cost-effective nickel-catalyzed process. Further research into solid-supported catalysts and continuous flow processes could offer additional avenues for cost reduction and improved sustainability in the large-scale production of this vital pharmaceutical intermediate.

References

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. New Journal of Chemistry. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]

  • Producer Price Index by Commodity: Chemicals and Allied Products: Industrial Chemicals. FRED, Federal Reserve Bank of St. Louis. [Link]

  • A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Preparation method of 2-methyl-3-biphenylmethanol.
  • Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. (2018). ResearchGate. [Link]

  • C9 Solvent Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst. [Link]

  • Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]

  • Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. PrepChem. [Link]

  • Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. ResearchGate. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]

  • Claisen Condensation – Mechanism, Variations & FAQs. Allen Overseas. [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. College of Chemistry and Molecular Engineering, Peking University. [Link]

  • the addition reaction of dialkyl carbonates to ketones. Consiglio Nazionale delle Ricerche. [Link]

  • Heavy Aromatic Naphtha Solvent Prices, Chart and Demand. IMARC Group. [Link]

  • Method for preparing 4-methyl-biphenyl derivatives.
  • The Suzuki Reaction. (2014). [Link]

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]

  • A General Procedure for the Preparation of β-Ketophosphonates. Organic Chemistry Portal. [Link]

  • Global Chemical Prices | Aromatics, Polymers, Olefins, Solvents. ICIS. [Link]

  • Method for preparing 4-methyl-biphenyl derivatives.
  • Synthetic method of biphenylacetic acid.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). PubMed Central. [Link]

  • Nickel Chloride Price - Historical & Current. Intratec. [Link]

Sources

A Researcher's Guide to the Regioselectivity of Methyl 3-biphenyl-4-yl-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, mastering the reactivity of versatile building blocks is paramount. Methyl 3-biphenyl-4-yl-3-oxopropanoate, a β-keto ester with significant potential in the synthesis of bioactive molecules, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac, presents a fascinating case study in regioselectivity.[1][2] The strategic location of its reactive sites—the α-carbon and the enolate oxygen—offers multiple pathways for functionalization. Understanding and controlling the factors that dictate the outcome of its reactions is crucial for efficient and predictable synthesis.

This guide provides an in-depth comparison of the regioselectivity of key reactions involving this compound: alkylation, acylation, and cyclization into heterocyclic systems. We will explore the mechanistic underpinnings of these transformations, supported by established principles of enolate chemistry and data from analogous, well-studied compounds.

Synthesis of this compound

A common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation.[3] This reaction involves the base-mediated condensation of an ester with another ester possessing an α-hydrogen. In this case, methyl 4-biphenylcarboxylate would be reacted with methyl acetate in the presence of a strong base like sodium methoxide.

Regioselectivity in Alkylation Reactions: A Tale of Two Sites (C- vs. O-Alkylation)

The alkylation of this compound proceeds via its enolate, which is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). The regiochemical outcome of this reaction is not arbitrary; it is governed by a delicate interplay of several factors, including the nature of the electrophile, the solvent, and the counter-ion of the base used.[4][5]

Core Principles Governing C- vs. O-Alkylation

The regioselectivity of enolate alkylation can be largely rationalized by Hard and Soft Acid-Base (HSAB) theory. The α-carbon of the enolate is a soft nucleophilic center, while the enolate oxygen is a hard nucleophilic center. Consequently:

  • Soft electrophiles (e.g., alkyl halides like methyl iodide or benzyl bromide) preferentially react at the soft α-carbon, leading to C-alkylation .

  • Hard electrophiles (e.g., silyl halides like trimethylsilyl chloride, or sulfonium salts) favor reaction at the hard oxygen atom, resulting in O-alkylation .

Beyond the nature of the electrophile, the reaction environment plays a critical role:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) effectively solvate the metal cation of the enolate, leaving the enolate anion more "naked" and reactive. This generally favors the thermodynamically more stable C-alkylated product. Polar protic solvents (e.g., ethanol) can hydrogen-bond with the enolate oxygen, potentially leading to a higher proportion of O-alkylation.

  • Base and Counter-ion: The choice of base determines the counter-ion of the enolate. Smaller, harder cations like Li⁺ form tighter ion pairs with the enolate oxygen, which can sterically hinder O-alkylation and thus favor C-alkylation.[6] Larger, softer cations like K⁺ form looser ion pairs, potentially increasing the proportion of O-alkylation. Strong, bulky bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, which typically favors C-alkylation.[7]

Comparative Analysis of Alkylation Conditions
ConditionElectrophileSolventBasePredicted Major ProductRationale
Kinetic Control Trimethylsilyl chloride (hard)THFTriethylamineO-Alkylated Silyl Enol EtherThe hard electrophile reacts at the site of highest electron density, the hard oxygen atom.
Thermodynamic Control Methyl Iodide (soft)DMFSodium HydrideC-Alkylated ProductThe soft electrophile prefers the soft α-carbon. The polar aprotic solvent stabilizes the transition state leading to the more stable C-C bond.
Phase-Transfer Catalysis Benzyl Bromide (soft)Toluene/WaterK₂CO₃ / TBABC-Alkylated ProductThe phase-transfer catalyst facilitates the reaction of the soft electrophile at the α-carbon in the organic phase.

Experimental Protocol: C-Alkylation of a β-Keto Ester (Representative)

The following protocol for the C-alkylation of ethyl benzoylacetate can be adapted for this compound.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Anhydrous Potassium Carbonate (1.5 equivalents)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equivalents)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equivalents)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate, anhydrous potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene as the solvent.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add the alkyl halide to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Regioselectivity in Acylation Reactions: A Clear Winner

In contrast to alkylation, the acylation of β-keto esters like this compound exhibits a very high degree of regioselectivity, almost exclusively yielding the C-acylated product.[8] While O-acylation can occur initially, it is generally a reversible and kinetically controlled process. The C-acylated product, a β-dicarbonyl compound, is thermodynamically much more stable due to the formation of a strong C-C bond and the ability of the resulting product to be deprotonated by the base used in the reaction, driving the equilibrium towards C-acylation.

Regioselectivity in Heterocyclic Synthesis: A Versatile Precursor

This compound is an excellent starting material for the synthesis of a variety of heterocyclic compounds. The regioselectivity in these reactions is dictated by the specific reaction partners and the inherent reaction mechanism.

Knorr Pyrrole Synthesis

In the Knorr pyrrole synthesis, a β-keto ester is condensed with an α-amino ketone.[9] For this compound, the reaction would proceed with the enol or enolate of the β-keto ester attacking the carbonyl of the α-amino ketone, followed by cyclization and dehydration to yield a highly substituted pyrrole with a predictable substitution pattern.

G cluster_0 Knorr Pyrrole Synthesis Start This compound + α-Amino Ketone Enol Enol/Enolate Formation Start->Enol Attack Nucleophilic attack on α-Amino Ketone Carbonyl Enol->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrrole Dehydration->Product

Caption: Knorr Pyrrole Synthesis Workflow.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction involving a β-keto ester (two equivalents), an aldehyde, and ammonia or an ammonium salt.[6][10] The reaction proceeds through a series of condensations and cyclizations to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The regiochemistry of the final pyridine is well-defined by the starting materials.

G cluster_1 Hantzsch Pyridine Synthesis Reactants 2x this compound + Aldehyde + Ammonia Condensation1 Knoevenagel Condensation Reactants->Condensation1 Condensation2 Michael Addition Condensation1->Condensation2 Cyclization Cyclization and Dehydration Condensation2->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Product Substituted Pyridine Oxidation->Product

Caption: Hantzsch Pyridine Synthesis Pathway.

Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to 2-aminothiophenes from a β-keto ester, a compound with an α-methylene group activated by a cyano group (e.g., malononitrile), and elemental sulfur in the presence of a base.[11][12] The reaction is believed to proceed via a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[2][13] This one-pot synthesis offers a high degree of regioselectivity.

G cluster_2 Gewald Aminothiophene Synthesis Reagents This compound + Activated Nitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Reagents->Knoevenagel Sulfur_Add Addition of Sulfur Knoevenagel->Sulfur_Add Thiolation Thiolation and Tautomerization Sulfur_Add->Thiolation Cyclization Intramolecular Cyclization Thiolation->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Gewald Aminothiophene Synthesis Workflow.

Experimental Protocol: Gewald Aminothiophene Synthesis (Representative)

This protocol is a general representation of the Gewald synthesis and can be adapted.[11][12]

Materials:

  • This compound (1 equivalent)

  • Malononitrile (1 equivalent)

  • Elemental Sulfur (1.1 equivalents)

  • Morpholine (0.2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add elemental sulfur to the solution.

  • Add morpholine as a basic catalyst.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The regioselectivity of its reactions can be effectively controlled through the careful selection of reagents and reaction conditions. While alkylation reactions present a competition between C- and O-alkylation that is dependent on factors like the electrophile and solvent, acylation reactions proceed with high fidelity to yield C-acylated products. Furthermore, its utility as a precursor in various named reactions for the synthesis of heterocycles like pyrroles, pyridines, and thiophenes is governed by well-established and predictable mechanistic pathways. A thorough understanding of these regioselective principles empowers researchers to harness the full synthetic potential of this important intermediate in the development of novel pharmaceuticals and functional materials.

References

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. Available from: [Link]

  • Reaction of ethyl benzoylacetate. ResearchGate. Available from: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available from: [Link]

  • CN103086875A - Synthetic method of felbinac non-steroidal anti-inflammatory agent - Google Patents.
  • Knorr pyrrole synthesis - Grokipedia. Available from: [Link]

  • C- or O-Alkylation? - ChemistryViews. Available from: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI. Available from: [Link]

  • Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem. Available from: [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. Available from: [Link]

  • Preparation of ethyl benzoylacetate - PrepChem.com. Available from: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available from: [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available from: [Link]

  • Acetic acid, benzoyl-, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Available from: [Link]

  • WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents.
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Sciencemadness.org. Available from: [Link]

  • Ph3P catalyzed synthesis of alkyl 2-(4-oxopyridin-1(4H)-yl)acrylates by nucleophilic addition to alkyl propiolates - SciELO South Africa. Available from: [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt - YouTube. Available from: [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available from: [Link]

  • Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 - PubChem. Available from: [Link]

  • 2-(Chlorodiisopropylsilyl)-6-(trimethylsilyl)phenyl triflate: a modified platform for intramolecular benzyne cycloadditions - Chemical Communications (RSC Publishing). Available from: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]

  • Hantzsch Pyridine Synthesis - YouTube. Available from: [Link]

  • Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt( iii ) compound - RSC Advances (RSC Publishing). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Predicted Shifts for Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. However, the interpretation of complex NMR spectra can be a significant bottleneck, especially for novel or structurally intricate molecules. This guide provides an in-depth technical comparison of methodologies for cross-referencing experimental NMR data with computationally predicted chemical shifts, offering a robust framework for structural validation and elucidation. As your Senior Application Scientist, I will not just list protocols but explain the underlying principles and causalities that drive experimental and computational choices, ensuring a self-validating workflow.

The Symbiotic Relationship Between Experimental and Predicted NMR Data

The core principle of this guide rests on a symbiotic relationship: high-quality experimental NMR data provides the ground truth, while accurate computational predictions offer a powerful lens through which to interpret that truth. The convergence of these two datasets provides a level of confidence in a proposed chemical structure that is difficult to achieve with either method alone. Discrepancies, on the other hand, can be powerful indicators of an incorrect structural assignment, prompting a re-evaluation of the proposed molecule.

Foundational Principles: Understanding the NMR Chemical Shift

The chemical shift (δ) in NMR spectroscopy is the resonant frequency of a nucleus relative to a standard. This value is exquisitely sensitive to the local electronic environment of the nucleus.[1] The distribution of electrons around a nucleus, which is dictated by the molecule's structure, creates a small magnetic field that shields the nucleus from the main external magnetic field of the NMR spectrometer. Different chemical environments result in different degrees of shielding and thus, different chemical shifts.[2] It is this sensitivity that allows us to use chemical shifts as fingerprints of molecular structure.[3]

A Universe of Prediction Methodologies: A Comparative Overview

The computational prediction of NMR chemical shifts has evolved significantly, offering a spectrum of methods with varying trade-offs between accuracy, computational cost, and applicability.[4] Understanding these methods is crucial for selecting the appropriate tool for your research needs.

Prediction Methodology Underlying Principle Strengths Weaknesses Typical Use Case
Empirical (Database-driven) Utilizes large databases of experimentally assigned structures and their corresponding NMR spectra. Algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes find fragments in the database that match the local environment of each atom in the query structure and use those to predict the shift.[5]Very fast; good for common structural motifs.Accuracy is highly dependent on the quality and comprehensiveness of the database; may perform poorly for novel or unusual structures.[6]Rapid, high-throughput screening of large compound libraries; initial check of a proposed structure.
Semi-Empirical Employs simplified quantum mechanical calculations with parameters derived from experimental data. These methods are faster than full quantum mechanical calculations.[7]Faster than ab initio methods; can provide reasonable accuracy for a range of molecules.Less accurate than higher-level quantum mechanics; parameterization may not be available for all elements.Quick estimations of chemical shifts where high accuracy is not paramount.
Quantum Mechanics (QM) / Density Functional Theory (DFT) Calculates the magnetic shielding tensor of each nucleus from first principles, based on the molecule's electronic structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and robust approach.[3]High accuracy; applicable to novel structures; provides a deep understanding of the electronic structure.Computationally expensive, especially for large molecules; requires careful selection of functional and basis set.[1]High-confidence structure validation; distinguishing between stereoisomers; resolving ambiguous assignments.
Machine Learning (ML) Trains on vast datasets of molecular structures and their experimental or DFT-calculated NMR data. Graph Neural Networks (GNNs) are increasingly used to learn the complex relationships between a molecule's 3D structure and its chemical shifts.[3]Can achieve DFT-level accuracy at a fraction of the computational cost; excellent for large-scale predictions.[5]Performance is dependent on the quality and diversity of the training data; may not generalize well to molecules significantly different from the training set.Large-scale virtual screening; rapid prediction for metabolomics and drug discovery databases.

The Workflow: A Self-Validating System from Sample to Structure

The following workflow outlines a systematic and self-validating process for cross-referencing experimental and predicted NMR data. This process is designed to minimize errors and maximize confidence in the final structural assignment.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Methyl 3-biphenyl-4-yl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves handling novel and potentially hazardous chemical entities. Methyl 3-biphenyl-4-yl-3-oxopropanoate, a keto-ester derivative, requires a methodical and informed approach to ensure safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of risk minimization and proactive safety culture. The core philosophy is to treat all new or sparsely documented compounds with a high degree of caution, assuming potential toxicity and implementing controls to mitigate exposure.[1]

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from the well-documented risks associated with its structural motifs, particularly the biphenyl group.

Based on GHS classifications for closely related biphenyl compounds, we must anticipate the following hazards:

  • Skin Irritation (H315, Category 2): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319, Category 2A): The powder can cause significant, potentially damaging, irritation upon contact with the eyes.

  • Respiratory Irritation (H335, Category 3): As a fine powder, the primary risk is the inhalation of airborne particles, which can irritate the respiratory tract.[3]

  • Aquatic Toxicity (H410, Category 1): The substance is very toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.

These classifications necessitate the use of specific engineering controls and personal protective equipment (PPE) to create a barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[4]

PPE ItemSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-rated safety goggles with a full seal. A face shield should be worn over goggles during bulk transfers or when there is a significant splash risk.Protects against airborne powder and accidental splashes, addressing the serious eye irritation hazard (H319).[2]
Hand Protection Chemical-resistant nitrile gloves (minimum). For prolonged contact or when dissolved in ketones, consider specialized gloves with a PVA coating over a nitrile liner.Prevents direct skin contact, mitigating the skin irritation hazard (H315).[5] Always check the manufacturer's compatibility guide for the specific solvent being used.[2]
Body Protection A fully fastened, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.Protects skin on the torso and arms from spills and contamination.[2][6] Contaminated clothing must be removed immediately and laundered before reuse.[7]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.Addresses the respiratory irritation hazard (H335) by preventing the inhalation of airborne powder.[3] Engineering controls are the primary method of protection.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key stages of handling this compound safely.

  • Designate the Workspace: Cordon off and label a specific area for handling the compound.[8] Cover the work surface with absorbent, disposable bench paper.[8]

  • Verify Engineering Controls: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment enclosure (e.g., an enclosed balance).[2] This is the most critical step in preventing respiratory exposure.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, secondary containers, waste bags) is present to avoid unnecessary movement in and out of the controlled area.

The primary goal during this phase is to prevent the generation of airborne dust.

  • Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.

  • Minimize Dust: Open the container within the fume hood. Instead of pouring the powder, which can create a dust cloud, use a spatula to carefully transfer small amounts onto a weigh boat.[8]

  • Maintain Containment: Keep the primary chemical container closed whenever it is not in use.[8] This simple step significantly reduces the risk of accidental spills and exposure.

  • Immediate Cleanup: Use a damp cloth or a specialized lab vacuum with a HEPA filter to clean any minor spills immediately. Do not dry sweep, as this will aerosolize the powder.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_disposal Phase 3: Cleanup & Disposal prep_1 Designate & Prepare Workspace in Fume Hood prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Assemble All Necessary Equipment prep_2->prep_3 handle_1 Don Full PPE (Goggles, Gloves, Coat) prep_3->handle_1 Begin Work handle_2 Transfer Chemical (Scoop, Don't Pour) handle_1->handle_2 handle_3 Keep Containers Closed When Not in Use handle_2->handle_3 disp_1 Wipe Down Surfaces Inside Hood handle_3->disp_1 Conclude Work disp_2 Segregate Waste into Labeled Hazardous Waste Container disp_1->disp_2 disp_3 Doff PPE Correctly (Gloves Last) disp_2->disp_3 disp_4 Wash Hands Thoroughly disp_3->disp_4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.